Product packaging for 2,4-Dichloro-1-(2-nitrovinyl)benzene(Cat. No.:CAS No. 18984-21-9)

2,4-Dichloro-1-(2-nitrovinyl)benzene

Cat. No.: B097155
CAS No.: 18984-21-9
M. Wt: 218.03 g/mol
InChI Key: LIWIJBBAMBDXME-ONEGZZNKSA-N
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Description

2,4-Dichloro-1-(2-nitrovinyl)benzene is a useful research compound. Its molecular formula is C8H5Cl2NO2 and its molecular weight is 218.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81882. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2NO2 B097155 2,4-Dichloro-1-(2-nitrovinyl)benzene CAS No. 18984-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWIJBBAMBDXME-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879283
Record name 2,4-DICHLORO-B-NITROSTYRENE
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Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18984-21-9
Record name 18984-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81882
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Record name 2,4-DICHLORO-B-NITROSTYRENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2,4-Dichloro-β-nitrostyrene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene from 2,4-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis. The primary method detailed is the Henry (nitroaldol) reaction, a classic and efficient carbon-carbon bond-forming reaction. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product.

Introduction

The synthesis of β-nitrostyrenes is of significant interest in the field of medicinal and organic chemistry due to their versatile reactivity. The electron-withdrawing nitro group in conjugation with the styrene backbone makes them potent Michael acceptors and versatile precursors for a variety of functional group transformations. The target molecule, this compound, is a halogenated β-nitrostyrene derivative with potential applications in the synthesis of novel pharmaceuticals and other fine chemicals.

The core of this synthesis is the Henry reaction, a base-catalyzed condensation between an aldehyde (2,4-dichlorobenzaldehyde) and a nitroalkane (nitromethane).[1][2][3] The reaction proceeds through a β-nitro alcohol intermediate, which readily undergoes dehydration to yield the final conjugated product, this compound.[3][4]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 2,4-dichlorobenzaldehyde and nitromethane follows a two-step sequence initiated by the Henry reaction. The overall transformation is depicted in the following diagram:

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_intermediates_products Intermediates & Products 2_4_dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Henry_Reaction Henry Reaction (Nitroaldol Condensation) 2_4_dichlorobenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction beta_nitro_alcohol β-Nitro Alcohol Intermediate Henry_Reaction->beta_nitro_alcohol Base Catalyst Dehydration Dehydration Final_Product This compound Dehydration->Final_Product beta_nitro_alcohol->Dehydration - H2O G Start Start Mixing Mix Reactants: 2,4-Dichlorobenzaldehyde, Nitromethane, Ammonium Acetate, Acetic Acid Start->Mixing Reflux Reflux at 100°C (6 hours) Mixing->Reflux Cooling_Stirring Cool to RT Stir Overnight Reflux->Cooling_Stirring Quenching Pour into Ice Water Neutralize with NaOH (aq) Cooling_Stirring->Quenching Extraction Extract with EtOAc Quenching->Extraction Washing_Drying Wash with Brine Dry over Na2SO4 Extraction->Washing_Drying Concentration Concentrate in vacuo Washing_Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Final_Product Pure Product: This compound Purification->Final_Product End End Final_Product->End

References

An In-depth Technical Guide to the Chemical Properties of 2,4-dichloro-beta-nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-beta-nitrostyrene, a halogenated derivative of β-nitrostyrene, is a compound of significant interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring an electron-withdrawing nitro group and a dichlorinated phenyl ring conjugated with a vinyl group, imparts a unique reactivity profile, making it a versatile precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties of 2,4-dichloro-beta-nitrostyrene, including its synthesis, spectral characteristics, reactivity, and potential applications in drug development, with a focus on its antimicrobial and anticancer activities.

Chemical and Physical Properties

2,4-dichloro-beta-nitrostyrene is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 18984-21-9N/A
Molecular Formula C₈H₅Cl₂NO₂N/A
Molecular Weight 218.04 g/mol N/A
Melting Point 115-119 °CN/A
Appearance Yellow solid[1]

Synthesis of 2,4-dichloro-beta-nitrostyrene

The synthesis of 2,4-dichloro-beta-nitrostyrene is typically achieved through a Henry reaction, also known as a nitroaldol condensation, between 2,4-dichlorobenzaldehyde and nitromethane. This reaction is generally base-catalyzed. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Henry Reaction

Materials:

  • 2,4-dichlorobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ice

  • Water

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure: [1]

  • To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 2,4-dichlorobenzaldehyde (1 equivalent).

  • Reflux the mixture for six hours at 100 °C.

  • Cool the reaction mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water.

  • Adjust the pH to 7 with a 2M aqueous solution of NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a yellow solid.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (E)-2,4-dichloro-1-(2-nitrovinyl)benzene.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2,4-dichlorobenzaldehyde 2,4-dichlorobenzaldehyde Reflux at 100°C Reflux at 100°C 2,4-dichlorobenzaldehyde->Reflux at 100°C Nitromethane Nitromethane Nitromethane->Reflux at 100°C Ammonium acetate Ammonium acetate Ammonium acetate->Reflux at 100°C Acetic acid Acetic acid Acetic acid->Reflux at 100°C Cooling & Stirring Cooling & Stirring Reflux at 100°C->Cooling & Stirring Quenching with ice water Quenching with ice water Cooling & Stirring->Quenching with ice water Neutralization (NaOH) Neutralization (NaOH) Quenching with ice water->Neutralization (NaOH) Extraction (EtOAc) Extraction (EtOAc) Neutralization (NaOH)->Extraction (EtOAc) Washing (Brine) Washing (Brine) Extraction (EtOAc)->Washing (Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Brine)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Figure 1: Synthetic workflow for 2,4-dichloro-beta-nitrostyrene.

Spectroscopic Data

The structural confirmation of 2,4-dichloro-beta-nitrostyrene relies on various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the vinylic and aromatic protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.33d13.71H, Ar-CH=
7.58d13.71H, =CH-NO₂
7.52d7.32H, Aromatic
7.33d8.31H, Aromatic

Note: Spectrum recorded in CDCl₃ at 400 MHz.[1]

¹³C NMR, IR, and Mass Spectrometry
  • ¹³C NMR: Expected signals would include those for the two vinylic carbons (one significantly deshielded by the nitro group), the dichlorinated aromatic carbons (with chemical shifts influenced by the chlorine and nitrovinyl substituents), and the carbon bearing the nitro group.

  • IR Spectroscopy: Key absorption bands would be expected for the C=C double bond, the aromatic ring, and the nitro group (symmetric and asymmetric stretches).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of halogenated aromatic compounds and nitroalkenes.

Chemical Reactivity

The reactivity of 2,4-dichloro-beta-nitrostyrene is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group, making it an excellent Michael acceptor.

Michael Addition

2,4-dichloro-beta-nitrostyrene readily undergoes Michael addition with various nucleophiles, such as thiols, amines, and carbanions. This reaction is a cornerstone for the synthesis of a wide range of functionalized compounds. The electron-withdrawing nitro group and the chlorine atoms on the phenyl ring enhance the electrophilicity of the double bond.

Reaction Scheme: Michael Addition of a Thiol

G 2,4-Cl2-β-nitrostyrene 2,4-dichloro-beta-nitrostyrene Adduct Thioether Adduct 2,4-Cl2-β-nitrostyrene->Adduct Base R-SH Thiol (R-SH) R-SH->Adduct

Figure 2: Michael addition of a thiol to 2,4-dichloro-beta-nitrostyrene.
Cycloaddition Reactions

The electron-deficient double bond of 2,4-dichloro-beta-nitrostyrene can also participate in cycloaddition reactions, such as Diels-Alder reactions, serving as a dienophile.

Reduction

The nitro group and the double bond of 2,4-dichloro-beta-nitrostyrene can be reduced to yield the corresponding amine, 2-(2,4-dichlorophenyl)ethanamine. This transformation is crucial for the synthesis of phenethylamine derivatives, which are often biologically active.

Applications in Drug Development

β-Nitrostyrene derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties. The presence of chlorine atoms on the phenyl ring of 2,4-dichloro-beta-nitrostyrene can modulate these activities.

Antimicrobial and Antifungal Activity

Halogenated β-nitrostyrenes have demonstrated significant antimicrobial activity.[2] The proposed mechanism of action involves targeting the fungal cell wall.[3] Studies have shown that β-nitrostyrene derivatives can disrupt cell wall integrity, leading to fungal cell death.

Proposed Antifungal Signaling Pathway:

G cluster_cell Fungal Cell Nitrostyrene Nitrostyrene CellWall Cell Wall Synthesis Nitrostyrene->CellWall Targets ROS Reactive Oxygen Species CellWall->ROS Disruption leads to Apoptosis Apoptosis ROS->Apoptosis Induces G cluster_cell Cancer Cell Nitrostyrene Nitrostyrene ROS Reactive Oxygen Species Nitrostyrene->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Causes damage to CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Leads to

References

An In-depth Technical Guide to (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene, a substituted β-nitrostyrene with significant potential as a synthetic intermediate in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and potential biological activities, with a focus on its role as a Michael acceptor and a putative proteasome inhibitor.

Chemical Identity and Properties

(E)-2,4-Dichloro-1-(2-nitrovinyl)benzene, also known as (E)-2,4-dichloro-1-(2-nitroethenyl)benzene, is a halogenated aromatic nitroalkene. The "(E)" designation in its IUPAC name indicates the trans configuration of the substituents across the vinyl double bond, which is the more stable isomer. The presence of two chlorine atoms and a nitro group on the benzene ring, coupled with the conjugated nitrovinyl moiety, confers distinct electronic properties that are crucial for its reactivity and biological activity.

Table 1: Physicochemical and Spectroscopic Data for (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene and Related Compounds

Property(E)-2,4-Dichloro-1-(2-nitrovinyl)benzene(E)-1-Chloro-4-(2-nitrovinyl)benzene (para-isomer)
CAS Number 18984-21-9706-07-0
Molecular Formula C₈H₅Cl₂NO₂C₈H₆ClNO₂
Molecular Weight 218.04 g/mol 183.59 g/mol
Appearance Yellow solid[1]Yellow solid
Melting Point Not explicitly reported; expected to be a crystalline solid.112-116 °C
¹H-NMR (400 MHz, CDCl₃) δ 8.33 (d, J = 13.7 Hz, 1H), 7.58 (d, J = 13.7 Hz, 1H), 7.52 (d, J = 7.3 Hz, 2H), 7.33 (d, J = 8.3 Hz, 1H)[1]δ 7.94 (d, J=13.7 Hz, 1H), 7.56 (d, J=13.7 Hz, 1H), 7.48 (d, J=8.6 Hz, 2H), 7.41 (d, J=8.6 Hz, 2H)[2]
¹³C-NMR (101 MHz, CDCl₃) Not explicitly reported.δ 138.3, 137.8, 137.5, 130.4, 129.8, 128.6[2]
IR (KBr, cm⁻¹) Not explicitly reported; expected peaks around 1635 (C=C), 1520 & 1340 (NO₂)1635 (C=C), 1519 & 1336 (NO₂) (for bromo-analogue)
Mass Spectrometry Not explicitly reported.Data available for various isomers.

Synthesis of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene

The primary synthetic route to β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[3][4][5] This reaction involves a base-catalyzed condensation between an aldehyde and a nitroalkane, followed by dehydration to yield the nitroalkene. For the synthesis of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene, the precursors are 2,4-dichlorobenzaldehyde and nitromethane.

G Synthesis of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene via Henry Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Henry Reaction Henry Reaction 2,4-Dichlorobenzaldehyde->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction Base (e.g., Ammonium Acetate) Base (e.g., Ammonium Acetate) Base (e.g., Ammonium Acetate)->Henry Reaction Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Henry Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Henry Reaction Intermediate (Nitroaldol) Intermediate (Nitroaldol) Henry Reaction->Intermediate (Nitroaldol) Condensation Dehydration Dehydration Intermediate (Nitroaldol)->Dehydration Crude Product Crude Product Dehydration->Crude Product Purification Purification Crude Product->Purification Silica Gel Chromatography Final Product (E)-2,4-Dichloro-1- (2-nitrovinyl)benzene Purification->Final Product

Figure 1: General workflow for the synthesis of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene.
Experimental Protocol: Henry Reaction

This protocol is adapted from a general procedure for the synthesis of β-nitrostyrenes.[1]

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH) solution (2M)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in glacial acetic acid (e.g., 20 mL for a 10 mmol scale reaction), add nitromethane (6.9 equivalents).

  • Add 2,4-dichlorobenzaldehyde (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and let it stir overnight.

  • Pour the resulting solution into ice water.

  • Neutralize the mixture to pH 7 by the slow addition of a 2M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow solid.

  • Purify the crude solid by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure (E)-2,4-dichloro-1-(2-nitrovinyl)benzene. A yield of 62% has been reported for this reaction.[1]

Mechanism of Action and Potential in Drug Development

The biological activity of β-nitrostyrenes is largely attributed to the electrophilic nature of the β-carbon in the nitrovinyl group. This makes them potent Michael acceptors, capable of reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity and the disruption of cellular signaling pathways.

Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells and is a validated target for cancer therapy.[6][7] The 20S proteasome contains multiple active sites, including the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities, with the N-terminal threonine residue acting as the catalytic nucleophile.[6][8]

β-Nitrostyrene derivatives have been identified as inhibitors of the proteasome.[9] They are thought to act as Michael acceptors, forming covalent adducts with the active site threonine residues of the proteasome subunits, thereby inhibiting their proteolytic activity.

G Ubiquitin-Proteasome Pathway and Inhibition by β-Nitrostyrenes Protein Substrate Protein Substrate Ubiquitination Ubiquitination Protein Substrate->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Polyubiquitinated Protein Polyubiquitinated Protein Ubiquitination->Polyubiquitinated Protein E1, E2, E3 Ligases 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Recognition & Unfolding Peptide Fragments Peptide Fragments 26S Proteasome->Peptide Fragments Proteolysis β-Nitrostyrene (E)-2,4-Dichloro-1- (2-nitrovinyl)benzene β-Nitrostyrene->26S Proteasome Michael Addition to Active Site Threonine

Figure 2: Mechanism of proteasome inhibition by β-nitrostyrenes.

While specific data for (E)-2,4-dichloro-1-(2-nitrovinyl)benzene is not available, a study on its para-isomer provides valuable insight.

Table 2: Biological Activity of 1-Chloro-4-(2-nitrovinyl)benzene

Cancer Cell LineAntiproliferative Activity (IC₅₀, µM)Proteasome ChT-L Inhibition (%) at 10 µMProteasome ChT-L Inhibition (%) at 25 µM
MCF-7 (Breast Cancer) > 5045.3 ± 3.168.7 ± 2.5
PC-3 (Prostate Cancer) > 8041.2 ± 2.861.9 ± 3.3

This data indicates that the para-isomer has moderate proteasome inhibitory activity but low antiproliferative effects in these cell lines. The substitution pattern on the aromatic ring is known to significantly influence biological activity, and it is plausible that the 2,4-dichloro substitution pattern of the title compound could lead to different, potentially more potent, activity.

Other Potential Biological Activities
  • Tyrosine Kinase Inhibition: β-Nitrostyrene derivatives have been shown to inhibit protein tyrosine kinases, which are crucial regulators of cellular signaling and are implicated in cancer and other diseases. A study demonstrated that these compounds can inhibit Src and Syk kinase activity and prevent platelet aggregation.[4]

  • Antimicrobial Activity: The reactivity of β-nitrostyrenes with thiols also underlies their potential as antimicrobial agents. They have shown activity against various pathogenic fungi and bacteria.

Conclusion and Future Directions

(E)-2,4-Dichloro-1-(2-nitrovinyl)benzene is a readily accessible compound with significant potential for applications in drug discovery and development. Its synthesis via the Henry reaction is straightforward, and its chemical structure suggests a range of possible biological activities, primarily through its function as a Michael acceptor.

While quantitative biological data for this specific compound is currently lacking in the public domain, the known activities of its isomers and other β-nitrostyrene derivatives, particularly as proteasome inhibitors, provide a strong rationale for its further investigation. Future research should focus on:

  • The detailed characterization of its physicochemical and spectroscopic properties.

  • Optimization of its synthesis and the exploration of novel synthetic routes.

  • Comprehensive evaluation of its biological activity against a panel of cancer cell lines and microbial strains.

  • In-depth mechanistic studies to identify its specific cellular targets and signaling pathways.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of (E)-2,4-dichloro-1-(2-nitrovinyl)benzene as a valuable scaffold in medicinal chemistry.

References

In-Depth Technical Guide to Fenazaflor (CAS No. 18984-21-9): Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenazaflor, identified by CAS number 18984-21-9, is a non-systemic acaricide belonging to the benzimidazole group of pesticides. It has been utilized for its contact and stomach action against all life stages of phytophagous mites, including eggs, nymphs, and adults. This technical guide provides a comprehensive overview of the known properties and hazards of Fenazaflor, compiled from available safety and toxicological data. The information is presented to support research, development, and safety assessment activities.

Physicochemical Properties

A summary of the key physicochemical properties of Fenazaflor is presented in Table 1. These properties are essential for understanding its environmental fate, transport, and potential for exposure.

Table 1: Physicochemical Properties of Fenazaflor

PropertyValue
Molecular Formula C₁₅H₇Cl₂F₃N₂O₂
Molecular Weight 375.13 g/mol
Appearance Powder
Melting Point 103 °C
Boiling Point Data not available
Density ~1.53 g/cm³ (estimate)
Vapor Pressure Data not available
Water Solubility Data not available
Octanol-Water Partition Coefficient (log P) 5.5 (predicted)
Flash Point >100 °C

Hazard Identification and Classification

Fenazaflor is classified as a hazardous substance with significant potential for adverse health and environmental effects. A summary of its hazard profile is provided in Table 2, based on available toxicological data.

Table 2: Summary of Toxicological Hazards of Fenazaflor

EndpointSpeciesRouteValueClassification
Acute Oral Toxicity RatOralLD₅₀: 283 mg/kgHarmful if swallowed
Acute Dermal Toxicity RatDermalLD₅₀: >4000 mg/kgMay be harmful in contact with skin
Acute Inhalation Toxicity Data not availableInhalationData not availableData not available
Skin Irritation RabbitDermalData not availableCauses skin irritation
Eye Irritation RabbitOcularData not availableCauses serious eye irritation
Reproductive Toxicity Data not availableData not availableData not availablePossible risk of harm to the unborn child

Globally Harmonized System (GHS) Classification

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H361: Suspected of damaging fertility or the unborn child

  • H400: Very toxic to aquatic life

  • H410: Very toxic to aquatic life with long lasting effects

Mechanism of Action

The primary mechanism of action for Fenazaflor is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell, leading to cell death.

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps Protons ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP (Cellular Energy) ATP_synthase->ATP Synthesizes Fenazaflor Fenazaflor disruption Disrupts Proton Gradient Fenazaflor->disruption disruption->H_gradient Dissipates disruption->ATP_synthase Inhibits ATP Synthesis

Caption: Mechanism of Fenazaflor as an uncoupler of oxidative phosphorylation.

Fenazaflor acts as a protonophore, creating an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipates the proton motive force that is essential for ATP production. The resulting energy deficit leads to metabolic collapse and toxicity, particularly in organisms with high energy demands such as mites.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies of Fenazaflor are not publicly available. However, the cited studies would have likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Example of a Standardized Protocol (OECD 402: Acute Dermal Toxicity)

This is a generalized workflow for a study to determine the acute dermal toxicity of a substance like Fenazaflor.

start Animal Selection (e.g., Albino Rabbit) prep Dorsal Fur Clipping start->prep application Application of Fenazaflor (Gauze Patch) prep->application exposure 24-Hour Exposure (Semi-occlusive Dressing) application->exposure removal Removal of Dressing and Test Substance exposure->removal observation Observation Period (14 days) - Mortality - Clinical Signs - Body Weight removal->observation end Data Analysis (LD50 Calculation) observation->end

Caption: Generalized workflow for an acute dermal toxicity study (OECD 402).

Ecotoxicology

Safety and Handling

Given the hazardous nature of Fenazaflor, strict safety precautions are necessary during handling and use.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Environmental Protection: Avoid release to the environment. Collect any spillage.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

Fenazaflor is an effective acaricide whose utility is matched by its significant hazard profile. Its mechanism as an uncoupler of oxidative phosphorylation is a potent mode of action but also a source of its toxicity. The available data underscore the importance of careful handling and environmental stewardship to mitigate the risks associated with this compound. Further research to fill the existing data gaps, particularly regarding detailed experimental protocols, chronic toxicity, and quantitative ecotoxicological effects, is warranted for a more complete risk assessment.

Spectroscopic and Synthetic Profile of 2,4-Dichloro-1-(2-nitrovinyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,4-Dichloro-1-(2-nitrovinyl)benzene, a compound of interest in various research and development domains. This document is intended to serve as a core resource, presenting detailed experimental protocols and clearly structured data to facilitate its use in scientific endeavors.

Spectroscopic Data

The following tables summarize the available spectroscopic data for (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
8.33d13.7=CH-NO₂[1]
7.58d13.7Ar-CH=[1]
7.52d7.3Aromatic H[1]
7.33d8.3Aromatic H[1]

Note: The data was recorded on a 400 MHz spectrometer in CDCl₃.

At present, publicly available, peer-reviewed ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopic data specifically for this compound is limited. Spectroscopic data for the precursor, 2,4-Dichloronitrobenzene, is available and may serve as a reference for certain spectral features.

Experimental Protocols

Synthesis of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene

The synthesis of (E)-2,4-dichloro-1-(2-nitrovinyl)benzene is typically achieved through a Henry condensation reaction (also known as a nitroaldol reaction) between 2,4-dichlorobenzaldehyde and nitromethane, followed by dehydration of the intermediate nitroalcohol.

A. General Procedure for the Synthesis of β-Nitrostyrenes:

This protocol is adapted from a general method for the synthesis of para-substituted β-nitrostyrenes and can be applied to 2,4-disubstituted analogs.

  • To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 2,4-dichlorobenzaldehyde (1 equivalent).

  • The mixture is refluxed for six hours at 100°C.

  • After cooling to room temperature, the mixture is stirred overnight.

  • The resulting solution is poured into ice water and the pH is adjusted to 7 with a 2M aqueous solution of NaOH.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield a yellow solid.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[1]

B. Asymmetric Henry Reaction for the Nitroalcohol Intermediate:

This method focuses on the initial enantioselective formation of the nitroalcohol precursor.

  • In an 8 mL vial under a nitrogen atmosphere, a chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) are combined in ethanol (2 mL).

  • The solution is stirred for 2 hours at room temperature to form the blue catalyst complex.

  • 2,4-Dichlorobenzaldehyde (0.2 mmol) is then added to this solution and stirred for 20 minutes at room temperature.

  • Nitromethane (2 mmol) is subsequently added, and the reaction mixture is stirred for 24-48 hours.

  • The resulting nitroalcohol can then be isolated and dehydrated in a subsequent step to yield the target compound.

Note: The dehydration of the intermediate nitroalcohol to the final product is a standard procedure often achieved by heating with an acid catalyst or a dehydrating agent.

Spectroscopic Analysis Protocols

The following are general experimental protocols for obtaining the spectroscopic data for substituted nitrostyrenes.

¹H and ¹³C NMR Spectroscopy:

  • NMR spectra can be recorded on a Bruker AVANCE-III HD instrument at 400 MHz for ¹H and 101 MHz for ¹³C nuclei.

  • Samples are typically dissolved in deuterated chloroform (CDCl₃).

  • Residual solvent signals are used as internal standards (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy:

  • IR spectra can be measured on a Shimadzu IRAffinity-1S FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) sampling module.[2]

  • Alternatively, solid samples can be prepared as KBr pellets.

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) can be measured on a Bruker maXis impact instrument using electrospray ionization (ESI).

  • Samples are typically prepared in acetonitrile (MeCN) solutions, and calibration can be performed using sodium formate (HCO₂Na).[2]

UV-Visible (UV-Vis) Spectroscopy:

  • Absorption spectra can be recorded on a JASCO V-650 spectrophotometer.

  • The analysis of nitrostyrenes is often conducted in solvents such as dichloromethane (CH₂Cl₂).

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound via the Henry reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Henry Condensation cluster_product Product 2_4_Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Nitroaldol_Addition Nitroaldol Addition 2_4_Dichlorobenzaldehyde->Nitroaldol_Addition Nitromethane Nitromethane Nitromethane->Nitroaldol_Addition Dehydration Dehydration Nitroaldol_Addition->Dehydration Intermediate Nitroalcohol Target_Molecule This compound Dehydration->Target_Molecule

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

This diagram outlines the typical workflow for the spectroscopic characterization of the synthesized compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Synthesized this compound Purification Purification (e.g., Column Chromatography) Synthesized_Compound->Purification Purity_Assessment Purity Assessment (e.g., TLC, Melting Point) Purification->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Purity_Assessment->NMR IR IR Spectroscopy Purity_Assessment->IR MS Mass Spectrometry Purity_Assessment->MS UV_Vis UV-Vis Spectroscopy Purity_Assessment->UV_Vis Structural_Elucidation Structural Elucidation and Data Interpretation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation UV_Vis->Structural_Elucidation

Caption: Workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Stability and Storage of 2,4-Dichloro-beta-nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-dichloro-beta-nitrostyrene. The information herein is curated for professionals in research and drug development who utilize this compound in their work. This document details potential degradation pathways, outlines protocols for stability testing, and offers best practices for storage to ensure the integrity of the chemical.

Chemical and Physical Properties

2,4-dichloro-beta-nitrostyrene is a substituted aromatic nitroalkene. Below is a summary of its key chemical and physical properties.

PropertyValue
IUPAC Name 1-(2,4-dichlorophenyl)-2-nitroethene
Synonyms 2,4-dichloro-ω-nitrostyrene, trans-2,4-dichloro-β-nitrostyrene
CAS Number 18984-21-9
Molecular Formula C₈H₅Cl₂NO₂
Molecular Weight 218.04 g/mol
Appearance Yellow crystalline solid or powder.
Melting Point 115-119 °C[1]
Purity Typically available in purities of 97-99%.

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for 2,4-dichloro-beta-nitrostyrene is not extensively available in published literature, a stability profile can be inferred from the known behavior of β-nitrostyrene derivatives and related aromatic nitro compounds. Stability is a critical attribute that can be affected by temperature, light, pH, and oxidative stress.

2.1. Thermal Stability

Substituted nitrostyrenes may be susceptible to thermal degradation. The energy input from elevated temperatures can potentially lead to polymerization or decomposition. The trans isomer of nitrostyrenes is generally more thermodynamically stable than the cis isomer due to reduced steric hindrance.

2.2. Photostability

Nitrostyrene derivatives are known to be sensitive to light. Exposure to ultraviolet (UV) radiation can provide the necessary energy to overcome the rotational barrier of the carbon-carbon double bond, leading to photoisomerization from the more stable trans isomer to the cis isomer.[2] Prolonged exposure to light may lead to further degradation.[3] For some derivatives, the presence of a nitro group on the phenyl ring has been observed to inhibit certain photochemical rearrangements and instead promote fragmentation.

2.3. Hydrolytic Stability

The stability of 2,4-dichloro-beta-nitrostyrene in aqueous solutions is expected to be pH-dependent.

  • Acidic Conditions: Under acidic conditions, the nitro group may be susceptible to hydrolysis, although this is generally slow for aromatic nitro compounds. The double bond could also potentially undergo hydration.

  • Neutral Conditions: In neutral pH, the compound is expected to be relatively stable, with slow hydrolysis possible over extended periods.

  • Basic Conditions: β-nitrostyrenes are generally unstable in basic conditions. The presence of a base can catalyze polymerization and other degradation reactions. Alkaline solutions of nitrostyrene are known to be sensitive and should be handled with this in mind.

2.4. Oxidative Stability

The electron-rich aromatic ring, substituted with electron-withdrawing chloro and nitro groups, and the carbon-carbon double bond are potentially susceptible to oxidation. Strong oxidizing agents could lead to the formation of various degradation products.

Recommended Storage Conditions

To ensure the long-term integrity of 2,4-dichloro-beta-nitrostyrene, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8 °C). For long-term storage, refrigeration is preferable.Minimizes thermal degradation and potential polymerization.
Light Store in a light-resistant container, such as an amber glass bottle.Protects the compound from photoisomerization and photodegradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).Prevents exposure to moisture and atmospheric oxygen, minimizing hydrolysis and oxidation.
Moisture Store in a dry, desiccated environment.Prevents hydrolysis.

Data Presentation: Example Forced Degradation Study

The following table provides an example of how quantitative data from a forced degradation study could be presented. Note: This is illustrative data, as specific experimental results for 2,4-dichloro-beta-nitrostyrene are not publicly available.

Stress ConditionDurationAssay of 2,4-dichloro-beta-nitrostyrene (%)Total Impurities (%)Major Degradant (%)
Control 0 hours99.80.2Not Detected
Acidic (1N HCl, 60°C) 24 hours95.24.62.1 (Degradant A)
Basic (1N NaOH, RT) 4 hours80.519.312.5 (Degradant B)
Oxidative (3% H₂O₂, RT) 24 hours92.17.74.3 (Degradant C)
Thermal (80°C) 48 hours97.32.51.1 (Degradant D)
Photolytic (ICH Q1B) 24 hours96.83.01.8 (cis-isomer)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of 2,4-dichloro-beta-nitrostyrene.

5.1. Protocol for Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Sample Preparation: Prepare a stock solution of 2,4-dichloro-beta-nitrostyrene in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1N sodium hydroxide.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide.

    • Keep the solution at room temperature and monitor at regular intervals (e.g., 1, 2, 4, and 8 hours) due to the expected rapid degradation.

    • Neutralize with 1N hydrochloric acid.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer the solid compound into a glass vial and place it in a temperature-controlled oven at 80°C for 48 hours.

    • For solution-state thermal stress, place a sealed vial of the stock solution in an oven at 60°C for 48 hours.

    • After the specified time, cool the sample to room temperature and prepare a 0.1 mg/mL solution for HPLC analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be stored in the dark under the same temperature conditions.

    • After exposure, prepare a 0.1 mg/mL solution of the stressed samples for HPLC analysis.

5.2. Protocol for Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (a PDA detector is recommended for method development).

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The samples from the forced degradation study are used to demonstrate the specificity of the method by showing that the degradation products are well-resolved from the parent peak.

Visualizations

6.1. Logical Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of 2,4-dichloro-beta-nitrostyrene acid Acid Hydrolysis (1N HCl, 60°C) base Base Hydrolysis (1N NaOH, RT) oxide Oxidative Stress (3% H₂O₂, RT) thermal Thermal Stress (80°C) photo Photolytic Stress (ICH Q1B) neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA neutralize->hplc results Evaluate Peak Purity, Assay, and Impurity Profile hplc->results

Caption: Workflow for a forced degradation study.

6.2. Potential Degradation Pathway: Photoisomerization

Photoisomerization trans-isomer trans-2,4-dichloro-beta-nitrostyrene (More Stable) cis-isomer cis-2,4-dichloro-beta-nitrostyrene (Less Stable) trans-isomer->cis-isomer UV Light (hν) cis-isomer->trans-isomer UV Light or Heat (Δ)

Caption: Photoisomerization of 2,4-dichloro-beta-nitrostyrene.

6.3. Experimental Workflow for HPLC Analysis

HPLC_Workflow start Stressed Sample (or Standard Solution) dilute Dilute to Working Concentration with Mobile Phase start->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV/PDA Detection separate->detect data Data Acquisition and Chromatogram Generation detect->data quantify Peak Integration and Quantification data->quantify

Caption: Workflow for HPLC analysis of stability samples.

References

Reactivity of the nitrovinyl group on an aromatic ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Nitrovinyl Group on an Aromatic Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aromatic nitrovinyl group, predominantly found in β-nitrostyrene and its derivatives, represents a versatile and highly reactive functional group in modern organic synthesis. This moiety is characterized by a vinyl group attached to an aromatic ring, conjugated with a powerful electron-withdrawing nitro group. This electronic arrangement polarizes the carbon-carbon double bond, rendering the β-carbon atom highly electrophilic and thus an excellent substrate for a variety of chemical transformations.[1]

The inherent reactivity of aromatic nitrovinyl compounds makes them exceptional building blocks for synthesizing a wide range of valuable molecules.[2] Their utility is particularly significant in medicinal chemistry and drug development, where they serve as key precursors for biologically active compounds.[1] Notable examples include the synthesis of phenethylamines, a class of compounds known for their therapeutic and psychoactive properties, and γ-aminobutyric acid (GABA) analogues, which are vital in treating neurological disorders.[1][3][4][5] This guide provides a comprehensive overview of the synthesis, core chemical reactivity, and applications of the aromatic nitrovinyl group, complete with quantitative data and detailed experimental protocols.

Synthesis of Aromatic Nitrovinyl Compounds

The preparation of β-nitrostyrenes is a well-established area of organic synthesis, with the Henry reaction being the most prominent and enduring method.[3]

Henry (Nitroaldol) Reaction

The most common method for synthesizing β-nitrostyrenes is the Henry reaction, which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane (like nitromethane) to form a β-nitro alcohol intermediate.[3] This intermediate is subsequently dehydrated, often in the same pot, to yield the final β-nitrostyrene product.[3][4] Various catalysts can be employed, including bases like sodium hydroxide or ammonium acetate.[3][6]

Direct Nitration of Styrenes

While less common, β-nitrostyrenes can also be synthesized via the direct nitration of styrenes. This method is often challenging as it can lead to undesirable side reactions, such as nitration of the aromatic ring or polymerization of the vinyl group.[2] However, specific reagents and conditions have been developed to promote selective nitration at the vinyl group. For instance, a system using copper(II) tetrafluoroborate, sodium nitrite, and iodine can effectively convert styrenes to β-nitrostyrenes.[2]

Microwave-Assisted Synthesis

Modern synthetic approaches have utilized microwave irradiation to accelerate the synthesis of β-nitrostyrenes. This method, often performed under solvent-free conditions using a solid support like K₂CO₃/Al₂O₃, offers significant advantages, including rapid reaction times (4-6 minutes) and excellent yields (71-95%).[6]

Table 1: Comparison of Synthetic Methods for β-Nitrostyrenes

MethodReagents & CatalystSolventTemperatureTimeYield (%)Reference
Henry ReactionBenzaldehyde, Nitromethane, NaOHMethanol10-15°C~30 minHigh[3]
Henry ReactionAromatic Aldehyde, Nitromethane, Ammonium AcetateAcetic AcidReflux6 h64%[7]
Direct NitrationStyrene, Cu(II), NaNO₂, I₂AcetonitrileRoom Temp7 h50-85%[2]
Microwave-AssistedBenzaldehyde, Nitromethane, K₂CO₃/Al₂O₃NoneN/A (175-225W)4-6 min71-95%[6]
Experimental Protocol: Microwave-Assisted Synthesis of β-Nitrostyrene

This protocol is adapted from the procedure described for the rapid synthesis of β-nitrostyrenes under solvent-free conditions.[6]

  • Preparation: A mixture of benzaldehyde (5 mmol), nitromethane (25 mmol, 1.53 g), and potassium carbonate (0.35 g) is finely ground using an agate mortar and pestle.

  • Adsorption: The ground mixture is combined with 5 g of aluminum oxide (150 mesh) and mixed thoroughly.

  • Irradiation: The resulting solid mixture is placed in a 25 mL beaker and introduced into a domestic microwave oven (e.g., Galan WP750A).

  • Reaction: Microwave irradiation is carried out for the specified time (typically 4-6 minutes) and at the appropriate power level (175-225 W), as optimized for the specific substrate (see reference for details).[6]

  • Work-up: After irradiation, the mixture is cooled to room temperature. Water and excess nitromethane are removed under reduced pressure.

  • Purification: The final product is isolated and purified directly by silica gel column chromatography.

Core Chemical Reactivity

The reactivity of the aromatic nitrovinyl group is dominated by the strong electron-withdrawing nature of the nitro group, which polarizes the conjugated system, creating a highly electrophilic β-carbon. This makes β-nitrostyrenes excellent substrates for a range of nucleophilic and cycloaddition reactions.[1]

G cluster_reactivity Core Reactivity of Aromatic Nitrovinyl Group Nitrovinyl Aromatic Nitrovinyl Group (β-Nitrostyrene) Michael Michael Addition (Conjugate Addition) Nitrovinyl->Michael Nucleophiles (Malonates, Enamines, etc.) Cycloaddition Cycloaddition Reactions Nitrovinyl->Cycloaddition Dienes / Dipoles (Cyclopentadiene, Nitrones) Reduction Reduction Reactions Nitrovinyl->Reduction Reducing Agents (LiAlH₄, NaBH₄, H₂/Pd-C) GABA γ-Amino Acid Analogues (e.g., Baclofen, Pregabalin) Michael->GABA Heterocycles Carbo- & Heterocycles (Norbornenes, Isoxazolidines) Cycloaddition->Heterocycles Phenethylamines Phenethylamines (Biologically Active Amines) Reduction->Phenethylamines cluster_da Diels-Alder Reaction Workflow start Start reactants Mix: - β-Fluoro-β-nitrostyrene (Dienophile) - 1,3-Cyclopentadiene (Diene, 5x excess) start->reactants conditions Heat in o-xylene (110 °C) reactants->conditions reaction [4+2] Cycloaddition conditions->reaction product Target Cycloadduct (Mixture of exo/endo isomers) reaction->product end End (Yield up to 97%) product->end G cluster_reduction Reduction Pathway of β-Nitrostyrene Nitrostyrene β-Nitrostyrene Nitroalkane Nitroalkane Nitrostyrene->Nitroalkane NaBH₄ (C=C reduction) Amine Phenethylamine Nitrostyrene->Amine One-Pot Methods (e.g., NaBH₄/CuCl₂, LiAlH₄, Red-Al) Nitroalkane->Amine LiAlH₄ or H₂/Pd-C (NO₂ reduction)

References

The Synthetic Versatility of Dichlorinated Nitrostyrenes: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dichlorinated nitrostyrenes are emerging as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, arising from the presence of both electron-withdrawing nitro and chloro substituents on the styrene framework, render them highly reactive towards a variety of nucleophiles and dienophiles. This technical guide provides an in-depth overview of the potential applications of dichlorinated nitrostyrenes, with a focus on 3,4-dichloro-β-nitrostyrene, for researchers, scientists, and professionals in drug development. This document details key synthetic transformations, provides representative experimental protocols, and summarizes quantitative data to facilitate their adoption in synthetic laboratories.

Core Properties of 3,4-Dichloro-ω-Nitrostyrene

3,4-Dichloro-ω-nitrostyrene is a stable, crystalline solid with a melting point of 93-97 °C.[1] Its molecular structure, featuring a conjugated system activated by the nitro group and substituted with two chlorine atoms on the aromatic ring, makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. These characteristics open up a wide range of possibilities for the construction of complex molecular architectures.

Key Synthetic Applications

The reactivity of dichlorinated nitrostyrenes can be harnessed for a variety of synthetic transformations, primarily centered around three key reaction types: Michael additions, cycloaddition reactions, and the synthesis of heterocyclic compounds.

Michael Addition Reactions

Dichlorinated nitrostyrenes are excellent electrophiles in Michael (conjugate) additions. The electron-withdrawing nature of the nitro group strongly polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

A common application is the conjugate addition of thiols (thio-Michael addition) to form β-thio-nitroalkane derivatives. These products are valuable intermediates, as the nitro group can be further transformed into other functional groups, such as amines.

Table 1: Representative Thio-Michael Addition to Activated Alkenes

NucleophileElectrophileCatalystSolventTime (h)Yield (%)
Thiophenolβ-NitrostyreneEt3NTHF295
Benzyl Mercaptanβ-NitrostyreneEt3NTHF292
EthanethiolEthyl AcrylateEt3NTHF1>99

Note: Data presented is for analogous reactions and should be considered representative for dichlorinated nitrostyrenes.

  • To a solution of the dichlorinated nitrostyrene (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF, 10 mL) is added the thiol nucleophile (1.1 mmol).

  • A catalytic amount of a base, for example, triethylamine (Et3N, 0.1 mmol), is added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired thioether product.

Synthesis of Heterocyclic Compounds: The Leimgruber-Batcho Indole Synthesis

Dichlorinated nitrostyrenes, particularly those with a nitro group at the ortho position of the aromatic ring, are valuable precursors for the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry. The Leimgruber-Batcho indole synthesis provides a versatile route to this important heterocycle. The general strategy involves the reaction of a 2-nitrotoluene derivative with a formamide acetal to form a β-enaminonitrostyrene, which is then reductively cyclized to the indole.

Table 2: Representative Yields for the Synthesis of Substituted Indoles

Starting MaterialReagentsReducing AgentYield (%)
2-NitrotolueneDMFDMA, PyrrolidineRaney Ni, Hydrazine75-85
4-Benzyloxy-2-nitrotolueneDMFDMA, PyrrolidineRaney Ni, Hydrazine95
Methyl 2-methyl-3-nitrobenzoateDMFDMARaney Ni, Hydrazine68

Note: Data presented is for analogous reactions and should be considered representative for dichlorinated nitrostyrenes.

  • Enamine Formation: A solution of the appropriately substituted 2-nitrotoluene (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 equiv), and a secondary amine such as pyrrolidine (1.2 equiv) in dimethylformamide (DMF) is heated at reflux. The reaction progress is monitored by TLC. After completion, the volatile components are removed under reduced pressure.

  • Reductive Cyclization: The crude enamine is dissolved in a mixture of methanol and tetrahydrofuran (THF). A catalytic amount of Raney nickel is added, followed by the portion-wise addition of hydrazine hydrate. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired indole.

Cycloaddition Reactions

The electron-deficient double bond of dichlorinated nitrostyrenes makes them potent dienophiles in Diels-Alder [4+2] cycloaddition reactions.[2] This class of reactions is one of the most powerful methods for the stereoselective formation of six-membered rings. The reaction typically proceeds by heating the nitrostyrene with a suitable diene.

While specific data for dichlorinated nitrostyrenes in Diels-Alder reactions is not extensively documented in readily available literature, data from analogous reactions with β-fluoro-β-nitrostyrenes suggests that high yields can be expected.[3]

Table 3: Representative Diels-Alder Reactions of Substituted Nitrostyrenes with Cyclopentadiene (CPD)

DienophileDieneTemperature (°C)Time (h)Yield (%)
(Z)-β-Fluoro-β-nitrostyreneCPD110297
(Z)-β-Fluoro-4-methyl-β-nitrostyreneCPD110295
(Z)-β-Fluoro-4-chloro-β-nitrostyreneCPD110296

Note: Data presented is for analogous reactions and should be considered representative for dichlorinated nitrostyrenes.

  • In a sealed reaction vessel, the dichlorinated nitrostyrene (1.0 equiv) is dissolved in a high-boiling solvent such as toluene or xylene.

  • An excess of the diene (e.g., cyclopentadiene, 3.0-5.0 equiv) is added to the solution.

  • The mixture is heated to the desired temperature (typically 80-140 °C) and stirred for the required time, with reaction progress monitored by TLC.

  • After cooling to room temperature, the solvent and excess diene are removed under reduced pressure.

  • The crude product is then purified by column chromatography to afford the cycloaddition adduct.

Visualizing Synthetic Workflows

To aid in the conceptualization of the synthetic processes described, the following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and key applications of dichlorinated nitrostyrenes.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Henry_Reaction Henry Reaction (Base-catalyzed condensation) 3,4-Dichlorobenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Dichloronitrostyrene 3,4-Dichloro-β-nitrostyrene Henry_Reaction->Dichloronitrostyrene

Caption: General workflow for the synthesis of 3,4-dichloro-β-nitrostyrene.

Michael_Addition_Workflow Dichloronitrostyrene Dichloronitrostyrene Michael_Reaction Michael Addition Dichloronitrostyrene->Michael_Reaction Nucleophile Nucleophile (e.g., Thiol) Nucleophile->Michael_Reaction Adduct Michael Adduct Michael_Reaction->Adduct

Caption: Workflow for the Michael addition to 3,4-dichloro-β-nitrostyrene.

Indole_Synthesis_Workflow Ortho_Nitro_Toluene Ortho-Dichloronitrotoluene Derivative Enamine_Formation Enamine Formation (DMFDMA, Amine) Ortho_Nitro_Toluene->Enamine_Formation Enamine_Intermediate Enamine Intermediate Enamine_Formation->Enamine_Intermediate Reductive_Cyclization Reductive Cyclization (e.g., Raney Ni, Hydrazine) Enamine_Intermediate->Reductive_Cyclization Indole_Product Substituted Indole Reductive_Cyclization->Indole_Product

Caption: Workflow for the Leimgruber-Batcho synthesis of substituted indoles.

Conclusion

Dichlorinated nitrostyrenes represent a class of highly valuable and reactive intermediates in organic synthesis. Their utility in Michael additions, cycloaddition reactions, and the synthesis of complex heterocyclic systems like indoles makes them attractive building blocks for the rapid construction of molecular complexity. The protocols and data presented in this guide, based on established reactivity patterns of analogous compounds, provide a solid foundation for researchers to explore the full synthetic potential of these versatile reagents in the development of novel pharmaceuticals and functional materials. Further investigation into the specific reactivity and applications of dichlorinated nitrostyrenes is warranted and expected to uncover new and exciting avenues in synthetic organic chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dichloroindole from 2,4-Dichloro-1-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The synthesis of substituted indoles is a key step in the development of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 4,6-dichloroindole, a potentially valuable intermediate, from 2,4-dichloro-1-(2-nitrovinyl)benzene via a palladium-catalyzed reductive cyclization. This method offers a direct route to the indole nucleus from readily accessible starting materials.

Synthesis of 4,6-Dichloroindole

The synthesis of 4,6-dichloroindole from this compound is achieved through a palladium-catalyzed reductive cyclization. This reaction typically involves the use of a palladium catalyst, a ligand, a reducing agent (often a carbon monoxide surrogate), and a base in a suitable solvent.

Reaction Scheme:

G cluster_react Starting Material cluster_prod Product reactant This compound product 4,6-Dichloroindole reactant->product reagents Pd Catalyst, Ligand Reducing Agent, Base Solvent, Heat reactant_img reactant_img product_img product_img

Caption: General reaction scheme for the synthesis of 4,6-dichloroindole.

Experimental Protocols

The following protocol is a general method adapted from literature procedures for the palladium-catalyzed reductive cyclization of β-nitrostyrenes.[1][2][3][4] Optimization may be required to achieve the best results for this specific substrate.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercially available or synthesized≥98%
Palladium(II) acetate (Pd(OAc)₂)Major chemical supplier≥98%
1,10-Phenanthroline (Phen)Major chemical supplier≥99%
Phenyl formateMajor chemical supplier≥98%
Triethylamine (Et₃N)Major chemical supplier≥99%
Acetonitrile (CH₃CN), anhydrousMajor chemical supplier≥99.8%
Equipment
  • Schlenk tube or a thick-walled glass pressure tube

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup:

    • To a dry Schlenk tube or pressure tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1 mol%), 1,10-phenanthroline (5 mol%), and this compound (1.0 mmol).

    • Add anhydrous acetonitrile (10 mL) to the tube.

  • Addition of Reagents:

    • To the stirred mixture, add phenyl formate (2.0 mmol) followed by triethylamine (1.5 mmol).

  • Reaction Conditions:

    • Seal the tube tightly and heat the reaction mixture to 140 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4,6-dichloroindole.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome
ParameterValue
Starting MaterialThis compound
Product4,6-Dichloroindole
CatalystPd(OAc)₂
Ligand1,10-Phenanthroline
Reducing AgentPhenyl formate
BaseTriethylamine
SolventAcetonitrile
Temperature140 °C
Reaction Time4-12 h
Expected YieldModerate to good (optimization may be required)
Table 2: Spectroscopic Data for 4,6-Dichloroindole
TechniqueExpected Data
¹H NMR Chemical shifts (δ) in ppm relative to TMS. Expected signals for aromatic protons and the N-H proton of the indole ring. The exact shifts and coupling constants will be characteristic of the substitution pattern.
¹³C NMR Chemical shifts (δ) in ppm. Expected signals for the eight carbon atoms of the 4,6-dichloroindole skeleton.
Mass Spec (MS) Expected molecular ion peak (M⁺) corresponding to the molecular weight of 4,6-dichloroindole (C₈H₅Cl₂N). Isotopic pattern characteristic of two chlorine atoms.

Visualizations

Reaction Mechanism

The proposed mechanism for the palladium-catalyzed reductive cyclization of a β-nitrostyrene involves several key steps, including the reduction of the nitro group and subsequent intramolecular cyclization.

ReactionMechanism cluster_main Proposed Reaction Mechanism A 2,4-Dichloro-β-nitrostyrene C Oxidative Addition Intermediate A->C + Pd(0) B Pd(0) Complex D Nitro Group Reduction C->D CO (from Phenyl Formate) E Nitrene Intermediate D->E F Intramolecular C-H Activation/ Cyclization E->F G Palladacycle Intermediate F->G H Reductive Elimination G->H H->B Regeneration I 4,6-Dichloroindole H->I - Pd(0) J Pd(II) Complex

Caption: Proposed mechanism for the palladium-catalyzed synthesis of 4,6-dichloroindole.

Experimental Workflow

The overall workflow for the synthesis and characterization of 4,6-dichloroindole is outlined below.

ExperimentalWorkflow cluster_workflow Experimental Workflow prep Preparation of Reagents and Glassware setup Reaction Setup (under inert atmosphere) prep->setup reaction Heating and Stirring (140 °C, 4-12 h) setup->reaction workup Reaction Work-up (Filtration, Extraction, Drying) reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization product Pure 4,6-Dichloroindole characterization->product

Caption: Step-by-step experimental workflow for the synthesis of 4,6-dichloroindole.

Potential Biological Significance and Signaling Pathways

Indole derivatives are known to interact with a variety of biological targets. Dichloro-substituted indoles, in particular, may exhibit interesting pharmacological properties. While the specific biological activity of 4,6-dichloroindole is not extensively documented, related chlorinated indole compounds have shown potential as anticancer agents, kinase inhibitors, and modulators of other cellular signaling pathways. Further research would be required to elucidate the specific biological effects and mechanisms of action of 4,6-dichloroindole.

SignalingPathways cluster_pathways Potential Biological Targets of Indole Derivatives cluster_cancer Cancer Cell Signaling cluster_other Other Potential Targets indole 4,6-Dichloroindole Derivative kinase Protein Kinases (e.g., VEGFR, EGFR) indole->kinase Inhibition apoptosis Apoptosis Pathways indole->apoptosis Induction cns CNS Receptors indole->cns enzymes Various Enzymes indole->enzymes proliferation Cell Proliferation kinase->proliferation Regulates

Caption: Potential signaling pathways targeted by indole derivatives.

Conclusion

The palladium-catalyzed reductive cyclization of this compound provides a viable route for the synthesis of 4,6-dichloroindole. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further optimization of the reaction conditions and exploration of the biological activities of the resulting indole derivatives are encouraged.

References

Application Notes: Reduction of 2,4-Dichloro-1-(2-nitrovinyl)benzene to 2,4-Dichloro-1-(2-aminoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group in 2,4-dichloro-1-(2-nitrovinyl)benzene to a primary amine is a critical transformation for synthesizing various biologically active compounds and pharmaceutical intermediates. This conversion requires a careful selection of reducing agents to achieve high chemoselectivity. The primary challenges include the simultaneous reduction of the conjugated carbon-carbon double bond of the vinyl group and the preservation of the aromatic chlorine substituents, which are susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. This document outlines proven protocols for this transformation, focusing on methods that ensure high yield and purity of the target compound, 2,4-dichloro-1-(2-aminoethyl)benzene.

Key Challenges and Considerations:

  • Chemoselectivity: The chosen reagent must selectively reduce the nitro group to an amine while also saturating the vinyl double bond, without affecting the chloro groups on the aromatic ring.

  • Dehalogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for nitro reduction, but it is known to cause dehalogenation of aryl halides, making it unsuitable for this substrate.[1][2]

  • Reaction Conditions: The reaction conditions must be optimized to ensure complete conversion, minimize side-product formation, and allow for a straightforward purification process.

Recommended Reduction Methodologies

Several reagents are effective for the reduction of α,β-unsaturated nitro compounds to saturated amines.[3] For the specific substrate, this compound, methods employing metal hydrides or dissolving metals in acidic media are highly recommended due to their efficacy and selectivity.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of nitroalkenes to yield saturated amines.[4][5] It is a preferred reagent for substrates formed from Henry reactions and typically does not affect aryl halides, making it an excellent choice for this transformation. The reaction must be carried out under strict anhydrous conditions.

  • Iron Metal in Acidic Media (Fe/HCl): The use of iron powder in the presence of an acid like hydrochloric acid is a classic, robust, and cost-effective method for nitro group reduction.[6][7] This system is highly chemoselective and tolerates a wide range of functional groups, including halogens and alkenes, making it particularly suitable for this application.[1][7]

  • Stannous Chloride (SnCl₂): Tin(II) chloride provides a mild and selective alternative for reducing nitro groups to amines in the presence of other reducible functionalities.[4][6] While effective, the use of iron is often considered superior due to higher yields and simpler workup procedures.[7]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the nitrovinyl compound to the corresponding saturated primary amine using LiAlH₄ in an anhydrous ethereal solvent.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In the flask, suspend LiAlH₄ (4.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), cool the flask back to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Workup and Isolation: A granular white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent in vacuo to yield the crude 2,4-dichloro-1-(2-aminoethyl)benzene. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid

This protocol details a classic and highly selective method using iron in acidic conditions.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Methanol

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate or Dichloromethane

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (5.0-10.0 equivalents) to the solvent. To this stirred suspension, add the this compound (1.0 equivalent).

  • Reaction Initiation: Heat the mixture to reflux. Slowly add concentrated HCl (catalytic to stoichiometric amounts) to initiate and sustain the reaction. The reaction is exothermic and may require careful control of the addition rate.

  • Reaction Monitoring: Continue heating under reflux for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a saturated solution of sodium carbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 9). This will precipitate iron salts as hydroxides.

  • Extraction: Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by silica gel chromatography or distillation.

Data Summary

The following table summarizes typical reaction parameters for the described protocols. Yields are estimates based on similar transformations reported in the literature.

ParameterProtocol 1: LiAlH₄ ReductionProtocol 2: Fe/HCl Reduction
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Iron Powder (Fe)
Solvent Anhydrous THF or Diethyl EtherEthanol/Water
Temperature 0 °C to RefluxReflux
Reaction Time 2 - 4 hours2 - 6 hours
Key Advantages High reactivity, clean conversionCost-effective, highly selective, tolerates halides
Key Disadvantages Requires strict anhydrous conditionsHeterogeneous, requires filtration of iron salts
Typical Yield 75 - 90%80 - 95%

Visualized Workflow and Logic

The following diagrams illustrate the chemical transformation and the general experimental workflow for the reduction process.

sub This compound (Starting Material) reagent Reduction Method (e.g., LiAlH₄ or Fe/HCl) sub->reagent product 2,4-Dichloro-1-(2-aminoethyl)benzene (Target Amine) reagent->product

Caption: Chemical transformation from nitrovinyl compound to the target amine.

start 1. Reaction Setup (Inert atmosphere for LiAlH₄) add 2. Reagent Addition (Substrate added to reducing agent) start->add Step 1-2 react 3. Reaction (Heating under reflux, TLC monitoring) add->react Step 2-3 quench 4. Quenching / Neutralization (Water/NaOH for LiAlH₄; Base for Fe/HCl) react->quench Step 3-4 workup 5. Workup (Filtration of inorganic salts) quench->workup Step 4-5 extract 6. Extraction (Isolate product in organic solvent) workup->extract Step 5-6 purify 7. Purification (Dry, concentrate, chromatograph) extract->purify Step 6-7 final Final Product (Characterization: NMR, MS) purify->final Final Step

Caption: General experimental workflow for the reduction reaction.

References

Application Notes and Protocols for the Preparation of 2-(2,4-dichlorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(2,4-dichlorophenyl)ethanamine from its nitrovinyl precursor, 1-(2,4-dichlorophenyl)-2-nitroethene. This transformation is a critical step in the synthesis of various biologically active compounds. This guide evaluates common reduction methods, including the use of lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with a copper(II) chloride (CuCl₂) catalyst, and catalytic hydrogenation. A detailed, step-by-step protocol for the high-yield and safer NaBH₄/CuCl₂ method is provided. All quantitative data is summarized for easy comparison, and diagrams illustrating the reaction pathway and experimental workflow are included.

Introduction

The reduction of β-nitrostyrenes to phenethylamines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. 2-(2,4-dichlorophenyl)ethanamine is a valuable building block, and its efficient synthesis is of significant interest. The precursor, 1-(2,4-dichlorophenyl)-2-nitroethene, can be readily prepared via a Henry condensation reaction between 2,4-dichlorobenzaldehyde and nitromethane. The subsequent reduction of both the nitro group and the carbon-carbon double bond presents a synthetic challenge that can be addressed by several methodologies.

This document outlines and compares the most common methods for this reduction, focusing on providing a practical and detailed guide for researchers in an industrial or academic setting.

Comparison of Reduction Methods

Several reagents and conditions are available for the reduction of nitroalkenes to the corresponding amines. The choice of method often depends on factors such as yield, selectivity, safety, and functional group tolerance.

MethodReducing Agent/CatalystTypical SolventsTemperature (°C)Reaction TimeTypical YieldsKey AdvantagesKey Disadvantages
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether, THF0 to Reflux1 - 3 hours60-81%[1]Powerful and well-established.[1]Pyrophoric, reacts violently with water, requires strict anhydrous conditions, and lacks selectivity.[1][2]
Catalyzed Borohydride Reduction Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂)2-Propanol/Water8010 - 30 minutesup to 83%[3][4][5]Non-pyrophoric, easier to handle, high yields, short reaction times, and good functional group tolerance.[1][4][5]Requires a catalyst for efficient reduction of the nitroalkene.
Catalytic Hydrogenation H₂ / Palladium on Carbon (Pd/C)Ethanol, Methanol, Acetic AcidRoom Temperature to 503 - 24 hours65-71%[6]Clean reaction with water as the only byproduct.Can be slow, may require elevated pressure, and the catalyst can be expensive and pyrophoric.[6][7]
Metal-Acid Reduction Iron (Fe) / Acetic AcidAcetic AcidRefluxVariableModerateMild conditions, suitable for substrates with other reducible groups.[8]Can require strongly acidic conditions and produce significant metal waste.

Experimental Protocol: NaBH₄/CuCl₂ Reduction

This protocol details the reduction of 1-(2,4-dichlorophenyl)-2-nitroethene to 2-(2,4-dichlorophenyl)ethanamine using sodium borohydride and a copper(II) chloride catalyst. This method is highlighted for its high efficiency, safety, and rapid reaction time.[3][4][5]

Materials:

  • 1-(2,4-dichlorophenyl)-2-nitroethene

  • Sodium Borohydride (NaBH₄)

  • Copper(II) Chloride (CuCl₂)

  • 2-Propanol (IPA)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 25% solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Hydrochloric Acid (HCl), 4M in Dioxane

  • Acetone, dry

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of 2-propanol and water.

  • Substrate Addition: To the stirred suspension, carefully add 1-(2,4-dichlorophenyl)-2-nitroethene (1 equivalent) in portions. An exothermic reaction will occur, raising the temperature of the mixture to 50-60°C.[9]

  • Catalyst Addition: After the initial exotherm subsides, add a 2M solution of CuCl₂ (0.1 equivalents) dropwise. A further exothermic reaction will be observed.[9]

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 30 minutes.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction to room temperature, quench the reaction by the slow addition of a 25% aqueous solution of NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with 2-propanol (3 x volume of the aqueous phase).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent.

  • Product Isolation (as Hydrochloride Salt): To the filtrate, add a stoichiometric amount of 4M HCl in dioxane while stirring.[9] The amine hydrochloride salt will precipitate.

  • Purification: Stir the resulting suspension in dry acetone for 1 hour to wash the precipitate.[9]

  • Final Product: Collect the solid product by filtration, wash with a small amount of cold, dry acetone, and dry under reduced pressure to yield 2-(2,4-dichlorophenyl)ethanamine hydrochloride as a colorless solid.[9]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant 1-(2,4-dichlorophenyl)-2-nitroethene Product 2-(2,4-dichlorophenyl)ethanamine Reactant->Product Reduction Reagent1 1. NaBH₄, CuCl₂ Reagent2 2. H₂O Workup

Caption: Chemical transformation from the nitrovinyl precursor to the final amine product.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup Suspend NaBH₄ in IPA/Water start->setup add_substrate Substrate Addition Add nitrovinyl precursor in portions setup->add_substrate add_catalyst Catalyst Addition Add CuCl₂ solution dropwise add_substrate->add_catalyst reaction Reaction Heat to 80°C for 30 min add_catalyst->reaction workup Work-up Quench with NaOH solution reaction->workup extraction Extraction Extract with 2-Propanol workup->extraction drying Drying Dry organic phase with MgSO₄ extraction->drying isolation Product Isolation Precipitate as HCl salt drying->isolation purification Purification Wash with dry acetone isolation->purification end End purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Sodium borohydride is a reducing agent and should be handled with care. It can react with acidic solutions to produce flammable hydrogen gas.

  • Copper(II) chloride is harmful if swallowed and can cause skin and eye irritation.

  • 2,4-dichlorophenyl containing compounds should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reduction of 1-(2,4-dichlorophenyl)-2-nitroethene to 2-(2,4-dichlorophenyl)ethanamine can be effectively achieved using several methods. The presented protocol utilizing sodium borohydride with a copper(II) chloride catalyst offers a safe, rapid, and high-yielding alternative to traditional methods like LiAlH₄ reduction or catalytic hydrogenation. This makes it a preferred method for laboratory-scale synthesis. The provided detailed protocol and comparative data will aid researchers in the successful preparation of this important synthetic intermediate.

References

Application Notes and Protocols: 2,4-Dichloro-1-(2-nitrovinyl)benzene as a Versatile Intermediate for the Synthesis of the Herbicide 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a novel synthetic pathway for the production of the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), utilizing 2,4-Dichloro-1-(2-nitrovinyl)benzene as a key intermediate. This approach offers a potential alternative to traditional manufacturing routes, which typically commence with the chlorination of phenol. The described multi-step synthesis involves the transformation of the nitrovinyl functional group into a hydroxyl group, followed by etherification to yield the final product.

Proposed Synthetic Pathway

The proposed synthesis of 2,4-D from this compound is a three-step process. The initial step involves the oxidative cleavage of the carbon-carbon double bond in the nitrovinyl moiety to yield 2,4-dichlorobenzaldehyde. Subsequently, a Baeyer-Villiger oxidation of the aldehyde, followed by hydrolysis, affords 2,4-dichlorophenol. The final step is a Williamson ether synthesis, reacting 2,4-dichlorophenol with chloroacetic acid to produce 2,4-Dichlorophenoxyacetic acid.

Synthetic Pathway of 2,4-D 2_4_Dichloro_1_nitrovinyl_benzene 2,4-Dichloro-1- (2-nitrovinyl)benzene 2_4_dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde 2_4_Dichloro_1_nitrovinyl_benzene->2_4_dichlorobenzaldehyde Oxidative Cleavage (Ozonolysis) 2_4_dichlorophenol 2,4-Dichlorophenol 2_4_dichlorobenzaldehyde->2_4_dichlorophenol Baeyer-Villiger Oxidation & Hydrolysis 2_4_D 2,4-Dichlorophenoxyacetic acid (2,4-D) 2_4_dichlorophenol->2_4_D Williamson Ether Synthesis Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup cluster_3 Purification & Analysis Reagents Weigh/Measure Reagents Solvent Add Solvent Reagents->Solvent Reaction_Conditions Set Reaction Conditions (Temp, etc.) Solvent->Reaction_Conditions TLC Monitor by TLC/ GC-MS/LC-MS Reaction_Conditions->TLC Reaction in Progress Quench Quench Reaction TLC->Quench Reaction Complete Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/ Recrystallization) Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2,4-Dichloro-1-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of valuable pharmaceutical intermediates starting from 2,4-Dichloro-1-(2-nitrovinyl)benzene, also known as trans-2,4-Dichloro-β-nitrostyrene. This starting material is a versatile building block for creating a variety of active pharmaceutical ingredients (APIs).

Introduction

This compound is a derivative of β-nitrostyrene. The nitrostyrene scaffold is of significant interest in medicinal chemistry as it serves as a precursor for a wide range of biologically active molecules.[1][2] The primary synthetic utility of β-nitrostyrenes lies in their susceptibility to reduction and their role as Michael acceptors, allowing for the introduction of diverse functional groups.[1] This document focuses on the reduction of this compound to form 2-(2,4-dichlorophenyl)ethanamine, a key intermediate for various pharmaceutical compounds.

Core Synthesis Pathway: Reduction to 2-(2,4-dichlorophenyl)ethanamine

The most direct and widely utilized transformation of this compound is the reduction of the nitrovinyl group to a primary amine, yielding 2-(2,4-dichlorophenyl)ethanamine. This compound is a crucial intermediate in the synthesis of various organic compounds and potential drug candidates.[3]

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the central synthetic transformation and its position in the broader context of drug development.

G A This compound (Starting Material) B Reduction of Nitro Group A->B C 2-(2,4-dichlorophenyl)ethanamine (Key Intermediate) B->C D Further Functionalization (e.g., Acylation, Alkylation) C->D E Active Pharmaceutical Ingredients (APIs) (e.g., Neuroactive compounds, Antimicrobials) D->E

Caption: Synthetic workflow from starting material to API.

Experimental Protocol: Reduction of this compound

This protocol details the reduction of the nitro group to a primary amine using lithium aluminum hydride (LiAlH₄), a common and effective method for this transformation.

Reaction:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Dichloromethane

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, reflux condenser (with a nitrogen inlet), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching the LiAlH₄.

  • Reagent Preparation: In the flask, suspend a molar excess (typically 3-4 equivalents) of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve this compound in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Caution: This process is highly exothermic and generates hydrogen gas.

  • Workup: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrate and washes. If an aqueous layer is present, separate it. Extract the aqueous layer with ethyl acetate or dichloromethane (2 x 50 mL).

  • Purification: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 2-(2,4-dichlorophenyl)ethanamine.

  • Further Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of key intermediates from 2,4-dichlorophenyl precursors.

Intermediate ProductStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)Analytical Method
2-(2,4-dichlorophenyl)ethanamine This compoundLiAlH₄ or H₂/Pd-CTHF or Ethanol70-85>95GC-MS, ¹H NMR
1-(2,4-dichlorophenyl)ethanamine 2,4-dichloroacetophenoneNaBH₄, NH₄OAcMethanol65-80>97Chiral HPLC, ¹H NMR
2,4-Dichlorophenylacetic acid 2,4-Dichlorobenzyl cyanideH₂SO₄, H₂ODioxane/Water85-95>98LC-MS, ¹H NMR

Related Pharmaceutical Intermediates

The 2,4-dichlorophenyl moiety is present in numerous pharmaceutical intermediates. Understanding the synthesis of related compounds provides a broader context for drug development.

G A 2,4-Dichlorobenzaldehyde B This compound A->B Henry Reaction (with Nitromethane) D 2-(2,4-dichlorophenyl)ethanamine B->D Reduction C 2,4-Dichloroacetophenone E 1-(2,4-dichlorophenyl)ethanamine (Antimicrobial/Neuroactive Precursor) C->E Reductive Amination F 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol (Antifungal Precursor) C->F Multi-step Synthesis

Caption: Relationship between key 2,4-dichlorophenyl intermediates.

This diagram illustrates how different starting materials from the 2,4-dichlorophenyl family lead to distinct but structurally related pharmaceutical intermediates. For instance, while this compound is readily reduced to the corresponding phenethylamine, the related ketone, 2,4-dichloroacetophenone, is a common precursor for other amines and alcohols via processes like reductive amination.[4][5] Another important intermediate, 2,4-Dichlorophenylacetic acid, serves as a building block for anti-inflammatory agents and herbicides.[6][7][8]

Safety Information

  • This compound: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium aluminum hydride (LiAlH₄): This reagent is highly reactive with water and flammable. All manipulations should be carried out under an inert atmosphere in a fume hood.

  • 2-(2,4-dichlorophenyl)ethanamine: This compound is irritating to the eyes, respiratory system, and skin.[3] Avoid inhalation and contact.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Henry Reactions for Electron-Deficient Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Henry (nitroaldol) reaction conditions, with a specific focus on electron-deficient benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the Henry reaction and why is it useful in drug development?

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (in this case, an electron-deficient benzaldehyde) in the presence of a base.[1][2] The resulting β-nitro alcohols are highly valuable intermediates in organic synthesis. They can be readily converted into other important functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes, which are common moieties in pharmaceutical compounds.[1][3]

Q2: How do electron-withdrawing groups on benzaldehyde affect the Henry reaction?

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) on the aromatic ring of benzaldehyde increase the electrophilicity of the carbonyl carbon. This generally leads to a faster and more favorable reaction with the nucleophilic nitronate anion, often resulting in higher yields compared to electron-rich or unsubstituted benzaldehydes.[4]

Q3: What are the most common side reactions to be aware of?

The primary side reactions in the Henry reaction include:

  • Dehydration: The β-nitro alcohol product can eliminate water to form a nitroalkene, especially at elevated temperatures or under strongly basic conditions.[1][5]

  • Cannizzaro Reaction: Since benzaldehydes lack α-hydrogens, they can undergo a self-condensation reaction (disproportionation) in the presence of a strong base to yield benzoic acid and benzyl alcohol.[1][2][5]

  • Retro-Henry Reaction: The Henry reaction is reversible, and the product can revert to the starting materials, which can limit the overall yield.[1][5]

  • Polymerization: The nitroalkene product can sometimes polymerize under the reaction conditions.[6]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

  • Possible Cause: Inactive or inappropriate catalyst.

    • Solution: The choice of base is critical. For electron-deficient benzaldehydes, milder bases are often sufficient and can help minimize side reactions. Consider screening different bases such as organic amines (e.g., triethylamine, DBU, imidazole) or inorganic bases (e.g., K₂CO₃, NaOAc).[5][7] For asymmetric synthesis, chiral metal complexes (e.g., Cu(OAc)₂ with a chiral ligand) can be highly effective.[8][9]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Temperature and solvent play a significant role. Lower temperatures can help minimize side reactions but may require longer reaction times.[5] Screen solvents like ethanol, methanol, THF, or even solvent-free conditions.[5][7][8] An excess of the nitroalkane can also help drive the equilibrium towards the product.[5]

  • Possible Cause: Poor quality of reagents.

    • Solution: Ensure the purity of the benzaldehyde and nitroalkane. Impurities can inhibit the catalyst or lead to byproducts.[5]

Problem 2: Significant Formation of the Dehydrated Nitroalkene Product

  • Possible Cause: High reaction temperature.

    • Solution: Perform the reaction at a lower temperature (e.g., room temperature or below) to disfavor the elimination reaction.[5]

  • Possible Cause: Use of a strong base.

    • Solution: Employ a milder base. Strong bases can promote the elimination of water from the β-nitro alcohol intermediate.[10] Using only a catalytic amount of base is often recommended if the β-hydroxy nitro-compound is the desired product.[10]

Problem 3: Presence of Cannizzaro Reaction Byproducts

  • Possible Cause: Use of a strong base with an aldehyde lacking α-hydrogens.

    • Solution: This is a common issue with benzaldehydes. Avoid strong bases like NaOH or KOH if possible. Opt for weaker organic bases or heterogeneous catalysts.[4][5] Lowering the concentration of the base can also help.

Problem 4: Difficulty in Isolating the β-Nitro Alcohol Product

  • Possible Cause: Reversibility of the reaction (Retro-Henry).

    • Solution: Work up the reaction at a lower temperature and avoid strongly acidic or basic conditions during extraction, which can promote the reverse reaction. Using an excess of the nitroalkane can help push the equilibrium towards the product side.[5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reaction conditions and their outcomes for the Henry reaction with electron-deficient benzaldehydes.

Table 1: Henry Reaction of 4-Nitrobenzaldehyde with Nitromethane under Various Catalytic Conditions

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Imidazole (0.35 mmol)Solvent-freeRoom Temp.0.2592Karmakar & Gogoi
Chiral bis(β-amino alcohol)-Cu(OAc)₂Ethanol2524-48>99Gholinejad et al.[8]
(S)-Cu1 (10 mol%) + NaOAc (10 mol%)CH₂Cl₂/THFRoom Temp.2497Khromova et al.[11]
Cu:Mg:Al (2:1:1) LDH (calcined)MicrowaveN/A0.0898Abdellattif & Mohamed[4]

Table 2: Influence of Substituents on Benzaldehyde on Reaction Yield

Benzaldehyde DerivativeCatalystSolventTime (h)Yield (%)Reference
2-NitrobenzaldehydeL4-Cu(OAc)₂ (20 mol%)Ethanol2499Gholinejad et al.[9]
3-NitrobenzaldehydeL4-Cu(OAc)₂ (20 mol%)Ethanol2495Gholinejad et al.[9]
4-ChlorobenzaldehydeImidazoleSolvent-free0.3388Karmakar & Gogoi[7]
4-BromobenzaldehydeImidazoleSolvent-free0.3385Karmakar & Gogoi[7]
2-ChlorobenzaldehydeImidazoleSolvent-free0.582Karmakar & Gogoi[7]

Experimental Protocols

Protocol 1: Asymmetric Henry Reaction using a Chiral Copper Catalyst

This protocol is adapted from the work of Gholinejad et al. and is suitable for synthesizing enantiomerically enriched β-nitro alcohols.[8][9]

  • Materials:

    • Chiral bis(β-amino alcohol) ligand (e.g., L4 as described in the reference)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

    • Ethanol

    • Electron-deficient benzaldehyde (e.g., 4-nitrobenzaldehyde)

    • Nitromethane

    • Nitrogen atmosphere setup

  • Procedure:

    • In a vial under a nitrogen atmosphere, combine the chiral ligand (20 mol%) and Cu(OAc)₂·H₂O (20 mol%) in ethanol.

    • Stir the solution at room temperature for 2 hours to form the catalyst complex.

    • Add the electron-deficient benzaldehyde (1 equivalent) to the catalyst solution and stir for 20 minutes at room temperature.

    • Add nitromethane (10 equivalents) to the reaction mixture.

    • Continue stirring for 24-48 hours at the desired temperature (e.g., 25°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated and purified by standard methods such as column chromatography.

Protocol 2: Solvent-Free Henry Reaction using Imidazole

This environmentally friendly protocol is based on the work of Karmakar and Gogoi.[7]

  • Materials:

    • Electron-deficient benzaldehyde (e.g., 4-nitrobenzaldehyde)

    • Nitromethane

    • Imidazole

    • Mortar and pestle

  • Procedure:

    • In a mortar, combine the aldehyde (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).

    • Gently grind the mixture with a pestle. The mixture may become a sticky paste.

    • Monitor the reaction by TLC.

    • After the reaction is complete (typically within 15-30 minutes), dilute the mixture with distilled water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Visualizations

Henry_Reaction_Mechanism cluster_main Henry Reaction Pathway cluster_side Potential Side Reactions Start Nitroalkane (R-CH2NO2) + Benzaldehyde (Ar-CHO) Base Base Start->Base Deprotonation Cannizzaro Cannizzaro Reaction (strong base) Start->Cannizzaro Nitronate Nitronate Anion (R-CH=NO2-) Base->Nitronate Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack on Aldehyde Product β-Nitro Alcohol Alkoxide->Product Protonation Dehydration Dehydration (-H2O) Product->Dehydration Nitroalkene Nitroalkene Retro_Henry Retro-Henry Reaction Product->Retro_Henry Dehydration->Nitroalkene Cannizzaro_Products Carboxylic Acid + Alcohol Cannizzaro->Cannizzaro_Products Retro_Henry->Start Troubleshooting_Workflow Start Low Yield in Henry Reaction Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? (Temp, Solvent, Time) Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen different bases (e.g., amines, carbonates). Consider organocatalysts or metal complexes. Check_Catalyst->Solution_Catalyst No Check_Side_Reactions Are there significant side reactions? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Optimize temperature (lower to reduce side reactions). Screen different solvents. Use excess nitroalkane. Check_Conditions->Solution_Conditions No Solution_Side_Reactions Identify side products (TLC, NMR). Adjust conditions to minimize (e.g., milder base, lower temp). Check_Side_Reactions->Solution_Side_Reactions Yes End Optimized Reaction Check_Side_Reactions->End No Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Side_Reactions Solution_Side_Reactions->End

References

Troubleshooting low yield in the synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene. The synthesis, a Henry condensation followed by dehydration, can be sensitive to various experimental parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is resulting in a very low yield of the desired this compound. What are the common causes?

Low yields in the synthesis of this compound, which proceeds via a Henry (nitroaldol) condensation, can be attributed to several factors. The reaction's reversible nature can inherently limit the product formation.[1] Other significant contributors to low yield include:

  • Suboptimal Reaction Conditions: Temperature, solvent choice, and reaction duration are critical. The dehydration of the intermediate β-nitro alcohol to the final nitrostyrene product often requires elevated temperatures.[1][2]

  • Inefficient Catalysis: The selection and concentration of the base catalyst are crucial for driving the reaction. Both the type and amount of base can significantly impact the reaction rate and the prevalence of side reactions.[1][3]

  • Reagent Purity: Impurities in the starting materials, 2,4-dichlorobenzaldehyde or nitromethane, can inhibit the reaction or lead to the formation of unwanted byproducts.[3]

  • Competing Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. These include the Cannizzaro reaction, self-condensation of the aldehyde (aldol reaction), and polymerization of the nitrostyrene product.[1]

  • Workup and Purification Issues: The product may be lost during the workup or purification steps. This can be due to its solubility in the aqueous layer, volatility, or adherence to filtration media.[4]

Q2: How can I optimize the catalyst for this reaction?

The choice of catalyst is pivotal in a Henry reaction. A range of bases and catalytic systems can be employed, and the optimal choice often depends on the specific substrates and desired reaction conditions.

  • Screening Different Bases: While common bases like sodium hydroxide are used, other catalysts might provide better yields under milder conditions.[3][5] Ammonium acetate is a frequently used catalyst for this type of transformation.[6] Organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or various metal complexes can also be effective.[3]

  • Catalyst Concentration: The amount of catalyst is a key parameter to optimize. An insufficient amount will lead to a slow and incomplete reaction, while an excess of a strong base can promote side reactions.[3]

Q3: The reaction appears to form the intermediate β-nitro alcohol but is not converting to the final this compound. How can I promote the dehydration step?

The elimination of water from the intermediate β-nitro alcohol is essential for forming the desired nitrostyrene.[1] If you are isolating the nitro alcohol or see it as the major product, consider the following to encourage dehydration:

  • Elevated Temperatures: Higher reaction temperatures generally favor the dehydration step.[1][2] Many procedures for nitrostyrene synthesis involve heating or refluxing the reaction mixture.[6]

  • Acidic Workup: The final product is often precipitated by adding the reaction mixture to an acidic solution, which can also facilitate dehydration.[5][7]

  • Choice of Solvent and Catalyst: Certain solvent and catalyst systems can promote in-situ dehydration. For instance, using glacial acetic acid as a solvent can be effective.[8]

Q4: What are some common side reactions, and how can they be minimized?

Side reactions can significantly lower the yield of the target molecule. Key side reactions in the synthesis of nitrostyrenes include:

  • Cannizzaro Reaction: This can occur with aldehydes lacking α-protons, such as 2,4-dichlorobenzaldehyde, especially in the presence of a strong base.

  • Aldol Self-Condensation: The aldehyde can react with itself.

  • Polymerization: The nitrostyrene product can polymerize, particularly at higher temperatures.

To minimize these, consider optimizing the reaction temperature, using a milder catalyst, and controlling the reaction time.[1][3]

Data Presentation

Table 1: Reported Yields for the Synthesis of Substituted (2-nitrovinyl)benzenes

AldehydeCatalystSolventTemperature (°C)Yield (%)Reference
2,4-DichlorobenzaldehydeAmmonium AcetateAcetic Acid100 (Reflux)62[6]
4-ChlorobenzaldehydeSodium HydroxideMethanol< 1546[7][9]
BenzaldehydeSodium HydroxideMethanol< 1583[5][7][9]
4-MethylbenzaldehydeSodium HydroxideMethanol< 1557[7][9]
4-MethoxybenzaldehydeSodium HydroxideMethanol< 1596[7]

Experimental Protocols

Protocol 1: Synthesis of (E)-2,4-dichloro-1-(2-nitrovinyl)benzene using Ammonium Acetate [6]

  • To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 2,4-dichlorobenzaldehyde (1 equivalent).

  • Reflux the mixture for six hours at 100°C.

  • Cool the reaction to room temperature and stir overnight.

  • Pour the resulting solution into ice water and adjust the pH to 7 with 2M aqueous NaOH.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to yield a yellow solid.

  • Purify the crude product by silica gel column chromatography using ethyl acetate and hexane as the eluent.

Protocol 2: General Procedure for Synthesis of para-Substituted Nitrostyrenes using Sodium Hydroxide [5][7]

  • Dissolve nitromethane (0.1 moles) and the appropriate aldehyde (0.1 moles) in 20 mL of methanol in a beaker cooled with an ice-salt mixture.

  • Slowly add a cold solution of sodium hydroxide (10 mL, 0.2 M) from an addition funnel, maintaining the reaction temperature below 15°C. A precipitate will form.

  • After fifteen minutes, add approximately 60 mL of ice water to the mixture to obtain a clear solution.

  • Add the reaction mixture dropwise to a solution of HCl (20 mL of concentrated HCl diluted to 50 mL with water).

  • A solid crystalline mass will form. Separate the solid by decantation.

  • Filter the residue, wash with water, and recrystallize from ethanol.

Mandatory Visualizations

Reaction_Pathway Figure 1. Synthesis of this compound cluster_reactants Reactants 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Intermediate_Nitroalcohol Intermediate β-nitro alcohol 2,4-Dichlorobenzaldehyde->Intermediate_Nitroalcohol + Nitromethane (Base Catalyst) Nitromethane Nitromethane Nitromethane->Intermediate_Nitroalcohol Final_Product This compound Intermediate_Nitroalcohol->Final_Product - H₂O (Dehydration)

Figure 1. Synthesis of this compound

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Catalyst Evaluate Catalyst (Type, Concentration) Check_Conditions->Check_Catalyst Conditions OK Optimize_Conditions Optimize Temperature and Time Check_Conditions->Optimize_Conditions Suboptimal Check_Reagents Verify Reagent Purity Check_Catalyst->Check_Reagents Catalyst OK Screen_Catalysts Screen Different Catalysts Check_Catalyst->Screen_Catalysts Inefficient Check_Workup Analyze Workup & Purification Check_Reagents->Check_Workup Reagents Pure Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Modify_Workup Modify Extraction/Purification Check_Workup->Modify_Workup Product Loss Success Improved Yield Check_Workup->Success Workup OK Optimize_Conditions->Success Screen_Catalysts->Success Purify_Reagents->Success Modify_Workup->Success

Figure 2. Troubleshooting Workflow for Low Yield

Logical_Relationships Figure 3. Problem-Solution Relationships Problem Potential Problem Incomplete Reaction Intermediate Accumulation Side Product Formation Product Loss during Workup Solution Potential Solution Increase Temperature/Time Promote Dehydration Optimize Catalyst/Conditions Modify Purification Problem:s->Solution:n Address with

Figure 3. Problem-Solution Relationships

References

Managing side reactions in the nitration of 1,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 1,3-dichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing side reactions and optimizing experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the nitration of 1,3-dichlorobenzene.

Q1: My reaction is producing a mixture of nitro-isomers. How can I improve the regioselectivity towards the desired 1,3-dichloro-4-nitrobenzene?

A1: Achieving high regioselectivity is crucial. The chlorine atoms in 1,3-dichlorobenzene direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. This leads to the formation of 1,3-dichloro-4-nitrobenzene (para to one Cl, ortho to the other), 1,3-dichloro-2-nitrobenzene (ortho to both Cl atoms), and a smaller amount of 1,3-dichloro-5-nitrobenzene (meta to both Cl atoms).

To favor the 4-nitro isomer, consider the following:

  • Temperature Control: Lowering the reaction temperature generally enhances selectivity. Running the reaction at temperatures between 0°C and 10°C can minimize the formation of the 2-nitro isomer.

  • Rate of Addition: Add the nitrating agent (or the dichlorobenzene) slowly and steadily to the reaction mixture. This maintains a low concentration of the electrophile and helps control the exothermic nature of the reaction, preventing localized temperature spikes that can reduce selectivity.

  • Solvent System: While mixed acid (HNO₃/H₂SO₄) is standard, exploring alternative solvent systems can influence isomer distribution. The choice of solvent can affect the solvation of the reaction intermediates, thereby influencing the steric and electronic factors that govern regioselectivity.

Q2: I am observing significant amounts of dinitrated products, such as 1,3-dichloro-4,6-dinitrobenzene. How can I prevent this?

A2: The formation of dinitrated products is a common side reaction, especially under harsh conditions. To favor mononitration, you should:

  • Control Stoichiometry: Use a nitrating agent in a molar ratio that is close to stoichiometric (1:1) with the 1,3-dichlorobenzene. A slight excess (e.g., 1.05 to 1.1 equivalents) may be needed to drive the reaction to completion, but a large excess will promote dinitration.

  • Lower Reaction Temperature: Maintain a low reaction temperature (typically below 35°C) throughout the addition and stirring period.[1] Dinitration requires more forcing conditions, so keeping the temperature down will significantly suppress this side reaction.

  • Reduce Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Once the starting material is consumed, quench the reaction promptly to prevent the mononitrated product from undergoing a second nitration.

Q3: The reaction is proceeding very slowly or is incomplete. What can I do to improve the reaction rate and yield?

A3: 1,3-Dichlorobenzene is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. If the reaction is sluggish:

  • Acid Catalyst Concentration: Ensure your sulfuric acid is concentrated (96-98%) and acts effectively to generate the potent electrophile, NO₂⁺. The presence of water in the acids will reduce the concentration of the nitronium ion.

  • Temperature: While low temperatures favor selectivity, a temperature that is too low can stall the reaction. A moderate temperature, for instance between 30-40°C, can provide a good balance between reaction rate and yield.[2]

  • Agitation: Ensure vigorous and efficient stirring of the reaction mixture. Since the reaction is often biphasic (organic substrate in an aqueous acid phase), good mixing is essential to maximize the interfacial area and promote the reaction.

Q4: My crude product is contaminated with a dark, tarry substance. What causes this and how can I avoid it?

A4: The formation of dark, tarry materials often indicates oxidation or over-nitration side reactions, which can lead to complex polymeric substances.[3]

  • Purity of Reagents: Use high-purity starting materials and reagents. Impurities in the 1,3-dichlorobenzene or the acids can act as catalysts for unwanted side reactions.

  • Temperature Control: Avoid high reaction temperatures (e.g., above 60-70°C for mononitration), as this significantly increases the rate of oxidative side reactions.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using fuming nitric acid or oleum (fuming sulfuric acid) can lead to more aggressive reactions and a higher likelihood of tar formation if not carefully controlled. For mononitration, standard concentrated nitric and sulfuric acids are usually sufficient.

Q5: What is the best procedure for quenching the reaction and performing the initial work-up?

A5: A proper work-up is essential for isolating the product and removing impurities.

  • Quenching: The reaction is typically quenched by pouring the reaction mixture slowly and carefully onto a large amount of crushed ice or ice-water.[2] This hydrolyzes the remaining nitrating agent and precipitates the organic product. This step should be done with vigorous stirring in a well-ventilated fume hood.

  • Isolation: The solid product is then collected by filtration (e.g., using a Buchner funnel).

  • Washing: The collected solid should be washed thoroughly with copious amounts of cold water to remove residual acids.[2] Subsequently, washing with a dilute basic solution, such as aqueous sodium bicarbonate or sodium carbonate, will neutralize any remaining acid trapped in the solid product.[2] Finally, wash again with water until the filtrate is neutral.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in the nitration of 1,3-dichlorobenzene?

A1: Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction. Second, it acts as a dehydrating agent, absorbing the water that is formed as a byproduct of the reaction. This prevents the dilution of the acid medium, which would otherwise slow down or stop the reaction.

Q2: What are the expected major and minor mononitration products?

A2: The directing effects of the two meta-positioned chlorine atoms lead to the formation of three possible isomers. The major product is typically 1,3-dichloro-4-nitrobenzene . The primary minor isomers are 1,3-dichloro-2-nitrobenzene and, to a lesser extent, 1,3-dichloro-5-nitrobenzene .

Q3: Are there alternative nitrating agents that can be used?

A3: While a mixture of nitric acid and sulfuric acid is the most common nitrating agent, other reagents can be employed. For instance, using sodium nitrate in sulfuric acid can be an effective alternative.[2] Other systems, such as N₂O₅ in an ionic liquid, have been explored to improve regioselectivity for other aromatic compounds.[4]

Q4: What are the key safety precautions to consider during this experiment?

A4: The nitration of aromatic compounds is a potentially hazardous procedure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform the entire experiment in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature, especially during the addition of reagents. Monitor the temperature closely with a thermometer.

  • Strong Acids: Handle concentrated nitric and sulfuric acids with extreme care as they are highly corrosive.

  • Quenching: Quench the reaction by adding the reaction mixture to ice slowly. Never add water directly to the concentrated acid mixture, as this can cause violent splashing.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

ParameterConditionEffect on Side ReactionsRecommended Practice for Mononitration
Temperature Low (0-20°C)Favors mononitration; increases regioselectivity.Maintain temperature between 20-40°C for a reasonable rate.[2]
High (>60°C)Increases rate of dinitration and oxidative side reactions (tarring).Avoid temperatures above 50°C.
Molar Ratio (HNO₃:Substrate) ~1:1Minimizes dinitration.Use 1.05-1.1 equivalents of HNO₃.
>1.5:1Significantly increases dinitration.Avoid large excesses of nitric acid.
Acid Concentration High (e.g., using Oleum)Increases reaction rate but can lead to dinitration and sulfonation.Use concentrated (98%) H₂SO₄.
Low (presence of water)Reduces reaction rate significantly.Use anhydrous conditions where possible.

Experimental Protocols

Protocol: Synthesis of 1,3-dichloro-4-nitrobenzene

This protocol is a representative procedure for the mononitration of 1,3-dichlorobenzene.

Materials:

  • 1,3-Dichlorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate solution

  • Ethanol or Isopropanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding 10.5 mL of concentrated nitric acid to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10°C during this addition.

  • Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 14.7 g (0.1 mol) of 1,3-dichlorobenzene from the dropping funnel over a period of 30-45 minutes.

  • Continuously monitor the reaction temperature and ensure it does not rise above 30°C. Adjust the rate of addition and cooling as necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Allow the ice to melt completely. The crude product will precipitate as a pale-yellow solid.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the crude product on the filter with several portions of cold water until the washings are neutral to pH paper.

  • Wash the product with one or two portions of cold 5% sodium bicarbonate solution to remove any final traces of acid, followed by a final wash with cold water.

  • Press the solid as dry as possible on the filter. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[2]

Visualizations

Nitration_Pathway sub 1,3-Dichlorobenzene reagent + HNO₃ / H₂SO₄ intermediate σ-complex (Wheland Intermediate) reagent->intermediate Electrophilic Attack (NO₂⁺) main_prod 1,3-Dichloro-4-nitrobenzene (Major Product) intermediate->main_prod -H⁺ side_prod1 1,3-Dichloro-2-nitrobenzene (Side Product) intermediate->side_prod1 -H⁺ side_prod2 1,3-Dichloro-5-nitrobenzene (Minor Side Product) intermediate->side_prod2 -H⁺ dinitrated 1,3-Dichloro-4,6-dinitrobenzene (Over-nitration) main_prod->dinitrated + HNO₃ / H₂SO₄ (Harsher Conditions)

Caption: Reaction pathway for the nitration of 1,3-dichlorobenzene.

Troubleshooting_Workflow start Start: Nitration of 1,3-DCB problem Problem Identified? start->problem low_yield Low Yield / Incomplete Reaction problem->low_yield Yes poor_selectivity Poor Selectivity / Isomer Mix problem->poor_selectivity Yes dinitration Significant Dinitration problem->dinitration Yes tarring Tar Formation problem->tarring Yes end Successful Product Isolation problem->end No sol_yield Increase Temp (to 30-40°C) Ensure Anhydrous Conditions Improve Stirring low_yield->sol_yield sol_selectivity Lower Reaction Temp (0-10°C) Slow Reagent Addition poor_selectivity->sol_selectivity sol_dinitration Use Stoichiometric HNO₃ (~1.1 eq) Maintain Low Temp (<30°C) Reduce Reaction Time dinitration->sol_dinitration sol_tarring Strict Temperature Control Use Pure Reagents tarring->sol_tarring sol_yield->end sol_selectivity->end sol_dinitration->end sol_tarring->end

Caption: Troubleshooting workflow for common nitration issues.

Nitronium_Ion_Formation hno3 HNO₃ (Nitric Acid) plus1 + h2so4 H₂SO₄ (Sulfuric Acid) protonated_hno3 H₂O⁺-NO₂ (Protonated Nitric Acid) hso4_minus HSO₄⁻ (Bisulfate) no2_plus NO₂⁺ (Nitronium Ion) protonated_hno3->no2_plus Loss of Water h2o H₂O (Water) protonated_hno3->h2o plus1->protonated_hno3 Protonation plus2 +

Caption: Generation of the nitronium ion electrophile.

References

Technical Support Center: Purification of Crude 2,4-Dichloro-1-(2-nitrovinyl)benzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude 2,4-Dichloro-1-(2-nitrovinyl)benzene via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound. The ideal recrystallization solvent should readily dissolve the compound when hot but have poor solubility at cold temperatures.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ethanol or ethyl acetate are often effective for similar compounds like 1-Chloro-3-(2-nitrovinyl)benzene.[1] If you are using a non-polar solvent, consider a more polar one.

    • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add small increments of hot solvent until the solid dissolves. However, be mindful that using an excessive amount of solvent will reduce your final yield.[2][3][4]

    • Select a Different Solvent: If the compound remains insoluble, you will need to perform a solvent screen to identify a more suitable option. Test small amounts of your crude product in various solvents to observe solubility at room temperature and upon heating.[4]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

A2: This is a common issue known as supersaturation, where the compound remains dissolved even though the solution is saturated.

  • Troubleshooting Steps:

    • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seed Crystal Addition: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for other crystals to form.[3]

    • Reduce Solvent Volume: It is possible that too much solvent was initially added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][5]

    • Prolonged Cooling: Allow the solution to cool for a longer period, perhaps in a refrigerator overnight.

Q3: My compound "oiled out" instead of forming solid crystals. What went wrong?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[3]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then cool the solution very slowly.[3]

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, for example, by using a dry ice/acetone bath.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[3]

Q4: The yield of my purified crystals is very low. How can I improve it?

A4: A low yield can result from several factors during the recrystallization process.

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Using the absolute minimum amount of hot solvent to dissolve the crude product is crucial. Any excess solvent will retain more of your compound in solution upon cooling, thus reducing the yield.[2][4]

    • Ensure Complete Cooling: Allow the solution to cool to room temperature before placing it in an ice bath. Ensure it is thoroughly chilled to maximize precipitation.[4]

    • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.[2]

    • Check the Mother Liquor: If you suspect significant product loss, you can try to recover more material from the filtrate (mother liquor) by evaporating some of the solvent and re-cooling.[5]

Q5: The crystals I obtained are colored, but the pure compound should be colorless or a faint yellow solid. What should I do?

A5: Colored impurities may be present in your crude material.

  • Troubleshooting Steps:

    • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with the cooling and crystallization steps. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

    • Repeat Recrystallization: A second recrystallization of the colored crystals may be necessary to achieve the desired purity and color.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent and specific volumes may need to be optimized based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent. Ethanol is a common choice for similar compounds.[1] The ideal solvent should dissolve the compound well when hot but poorly when cold.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent and begin heating the mixture with stirring.

    • Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is critical to use the minimum amount of hot solvent to ensure a good recovery.[1][2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying:

    • Leave the crystals on the filter paper under vacuum for a period to air dry.

    • For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry under a high vacuum.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventSolubility at 25°C (Illustrative)Solubility at Boiling Point (Illustrative)Suitability for Recrystallization
WaterInsolubleInsolublePoor
EthanolSparingly SolubleSolubleGood
Ethyl AcetateSparingly SolubleSolubleGood
HexaneInsolubleSparingly SolublePoor
TolueneSolubleVery SolublePoor (may be suitable as the "soluble" solvent in a mixed-solvent system)
AcetoneSolubleVery SolublePoor

Note: This data is illustrative and based on the general solubility of similar aromatic nitro compounds. Experimental verification is recommended to determine the optimal solvent for a specific batch of crude product.

Visualizations

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out cluster_low_yield Solutions for Low Yield start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Reduce Solvent Volume no_crystals->concentrate add_solvent Reheat & Add Solvent oiling_out->add_solvent slow_cool Cool Slowly oiling_out->slow_cool change_solvent Change Solvent oiling_out->change_solvent min_solvent Use Minimum Hot Solvent low_yield->min_solvent cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash full_cool Ensure Thorough Cooling low_yield->full_cool

Caption: Troubleshooting common issues in recrystallization.

References

Preventing polymerization of 2,4-dichloro-beta-nitrostyrene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,4-dichloro-beta-nitrostyrene

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-beta-nitrostyrene. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing unwanted polymerization during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the synthesis of 2,4-dichloro-beta-nitrostyrene?

A1: The polymerization of 2,4-dichloro-beta-nitrostyrene, like other styrene derivatives, is primarily a free-radical process. The principal trigger for this unwanted side reaction is heat.[1][2] The synthesis, particularly the dehydration of the intermediate β-nitro alcohol to form the final nitroalkene, often requires elevated temperatures (e.g., refluxing), which can initiate thermal polymerization.[3][4] This risk is compounded by prolonged reaction times, exposure to UV light, or the presence of radical-initiating impurities.[1][5]

Q2: My reaction mixture solidified into a hard, yellow mass during heating. What happened and is it salvageable?

A2: This indicates a runaway polymerization reaction, where the exothermic process of polymerization generated heat faster than it could be dissipated, leading to rapid auto-acceleration.[1] Once the material has solidified into an intractable polymer, it is generally not salvageable in a way that allows for the recovery of the desired monomer in high yield. The focus should be on preventing this outcome in subsequent attempts. Depolymerization is sometimes possible by heating the polymer under a vacuum, but this is often inefficient and can be hazardous.[5]

Q3: How can I effectively prevent polymerization during the synthesis?

A3: A multi-faceted approach is most effective:

  • Temperature Control: Carefully manage the reaction temperature, especially during the exothermic addition and subsequent heating steps.[6] For two-step procedures, keep the initial condensation (Henry reaction) cool (e.g., 0-15°C) before proceeding to dehydration.[5][7]

  • Use of Polymerization Inhibitors: Add a small quantity of a polymerization inhibitor to the reaction mixture before any heating or distillation steps.[4][5][8]

  • Minimize Heating Time: Optimize the reaction so that the time at elevated temperatures (reflux) is as short as possible. Monitor the reaction progress closely (e.g., by TLC) to avoid unnecessary heating after completion.[9]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (like nitrogen or argon) can help prevent polymerization initiated by oxygen, especially if using certain phenolic inhibitors.[5]

  • Purification Method: Avoid purification by distillation, which poses a high risk of thermal polymerization.[5] Recrystallization from a suitable solvent (e.g., ethanol, methanol) is the preferred method for purification.[7][10][11]

Q4: Which polymerization inhibitors are suitable for this synthesis, and at what concentration?

A4: Radical scavengers are the most effective inhibitors. For lab-scale synthesis, phenolic inhibitors or stable radicals are commonly used. The choice depends on the specific reaction conditions. These should ideally be added before the dehydration/reflux step.

Inhibitor NameTypeTypical Lab Concentration (ppm)Notes
Hydroquinone (HQ) Phenolic100 - 500 ppmEffective, but may require the presence of trace oxygen to function optimally.
4-Methoxyphenol (MEHQ) Phenolic100 - 500 ppmA common and effective inhibitor for monomer storage.[4][5]
Butylated Hydroxytoluene (BHT) Phenolic100 - 500 ppmA versatile antioxidant and radical scavenger.[4]
Phenothiazine Aminic100 - 1000 ppmHighly effective at elevated temperatures, often used in industrial distillation.[4]
TEMPO Stable Radical50 - 200 ppmA "true inhibitor" that acts as a highly efficient radical trap.[2][4][12]

Q5: My purified 2,4-dichloro-beta-nitrostyrene turned into a solid during storage. How can I prevent this?

A5: The purified product can still polymerize over time, especially if exposed to heat, light, or air.[5][13] For long-term stability, store the crystalline solid in an amber vial in a cool, dark location (refrigerator or freezer).[5] Storing under an inert atmosphere (nitrogen or argon) and adding a small amount of a storage stabilizer like BHT or MEHQ (~100-200 ppm) can significantly extend its shelf life.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Polymerization: The desired product formed but immediately polymerized due to harsh conditions.[3] 2. Incomplete Dehydration: The intermediate β-nitro alcohol formed but did not convert to the final product.[3] 3. Reversible Reaction: The initial Henry reaction is reversible and may not have proceeded to completion.[3][6]1. Add a polymerization inhibitor (see table above) before heating. Reduce reflux temperature or time. 2. Ensure sufficient acid catalyst (if using a two-step method) or adequate reflux time in one-pot methods. 3. Use a slight excess of nitromethane to push the equilibrium forward. Ensure the catalyst/base is active and used in the correct amount.[6]
Reaction Mixture Becomes Very Viscous or Solidifies 1. Uncontrolled Polymerization: The reaction has proceeded too quickly, generating excess heat and triggering polymerization.[1] 2. High Reactant Concentration: Overly concentrated solutions can increase the rate of polymerization.1. Improve heat dissipation with a larger reaction vessel or more efficient cooling/stirring. Add the base or catalyst more slowly to control the initial exotherm. Add an inhibitor from the start. 2. Use a slightly more dilute solution as specified in the protocol.
Product Oiling Out or Failing to Crystallize 1. Impurities: Presence of unreacted starting materials or polymeric byproducts is inhibiting crystallization.[10] 2. Incorrect Solvent: The solvent used for recrystallization is not appropriate for the compound.[10]1. First, attempt to purify the crude oil via column chromatography (silica gel) to remove impurities. Add a small amount of inhibitor (e.g., BHT) to the elution solvent to prevent polymerization on the column. 2. Test different recrystallization solvents. Ethanol, methanol, and isopropanol are generally effective for nitrostyrenes.[10]

Visualized Workflows and Mechanisms

G cluster_triggers Triggers cluster_process Polymerization Process cluster_prevention Prevention Strategies T1 Heat (Reflux/Distillation) Radical Radical Formation T1->Radical T2 UV Light T2->Radical T3 Impurities (e.g., Peroxides) T3->Radical Initiation Initiation Radical->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation Propagation->Propagation Polymer Polymer (Solid Mass) Propagation->Polymer Inhibitor Inhibitor (Radical Scavenger) Inhibitor->Radical Traps Radicals TempControl Temperature Control (Cooling / Reduced Time) TempControl->T1 Minimizes

Caption: Logic of Polymerization and Prevention.

G Start 1. Mix Aldehyde, Nitromethane, Catalyst & Solvent Inhibitor 2. Add Polymerization Inhibitor (e.g., 200 ppm BHT) Start->Inhibitor Heat 3. Heat to Reflux (Monitor by TLC) Inhibitor->Heat Cool 4. Cool Reaction Mixture Heat->Cool Quench 5. Quench in Ice-Water Cool->Quench Filter 6. Filter Crude Solid Product Quench->Filter Recrystal 7. Recrystallize (e.g., from hot Ethanol) Filter->Recrystal Store 8. Dry and Store (Cool, Dark, Inert) Recrystal->Store

Caption: Experimental Workflow for Synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis using Ammonium Acetate (with Polymerization Prevention)

This method combines the condensation and dehydration steps and is effective for aldehydes with electron-withdrawing groups.[14]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorobenzaldehyde (10 mmol, 1.75 g), glacial acetic acid (20 mL), and nitromethane (30 mmol, 1.83 g, 3 eq). Stir to dissolve.

  • Catalyst Addition: Add ammonium acetate (5 mmol, 0.39 g, 0.5 eq) to the mixture.

  • Inhibitor Addition: Add a polymerization inhibitor such as BHT (Butylated hydroxytoluene) or Hydroquinone (approx. 5 mg, ~200-300 ppm).

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

  • Workup and Isolation: Once the starting aldehyde is consumed, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-water while stirring. A yellow solid should precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water. Purify the crude 2,4-dichloro-beta-nitrostyrene by recrystallization from hot ethanol or methanol.[7][10] Dry the resulting yellow crystals under vacuum.

Protocol 2: Two-Step Low-Temperature Condensation and Dehydration

This method separates the initial base-catalyzed condensation from the dehydration, allowing for better temperature control to minimize side reactions.[7]

  • Step 1: Henry Condensation (Formation of Nitro Alcohol)

    • In a flask, dissolve 2,4-dichlorobenzaldehyde (10 mmol, 1.75 g) and nitromethane (12 mmol, 0.73 g, 1.2 eq) in methanol (20 mL).

    • Cool the flask in an ice-salt bath to 0°C.

    • Prepare a solution of sodium hydroxide (12 mmol, 0.48 g) in cold methanol (10 mL).

    • Slowly add the NaOH solution dropwise to the aldehyde mixture, ensuring the internal temperature does not rise above 10-15°C.[7][11] A white precipitate of the nitro alcohol salt will form.

    • Stir the resulting slurry at room temperature for 1-2 hours after the addition is complete.

  • Step 2: Dehydration and Isolation

    • Cool the reaction mixture back down to 0°C.

    • In a separate large beaker, prepare a solution of cold, dilute hydrochloric acid (e.g., 20 mL of concentrated HCl in 80 mL of ice-water).

    • Slowly and carefully add the reaction slurry from Step 1 to the stirred acid solution.[7] This neutralizes the base and catalyzes the dehydration, causing the yellow 2,4-dichloro-beta-nitrostyrene to precipitate.

    • Stir for 15-20 minutes in the ice bath.

    • Collect the crude product by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization from hot ethanol as described in Protocol 1.

References

Impact of catalyst choice on the yield and purity of 2,4-Dichloro-1-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides solutions to common issues encountered during the synthesis of this compound via the Henry condensation reaction.

Q1: My reaction shows low or no conversion to the desired product. What are the common causes?

A1: Low conversion in the synthesis of this compound can stem from several factors. The Henry reaction is reversible, which can limit the yield.[1] Key areas to investigate include:

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. While various bases can be used, their effectiveness can differ based on the specific substrate and reaction conditions.[1] For electron-deficient aldehydes like 2,4-dichlorobenzaldehyde, a carefully chosen catalyst is necessary.

  • Poor Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. The dehydration of the intermediate β-nitro alcohol to form the final nitrostyrene often requires elevated temperatures.[1]

  • Reagent Quality: Impurities in the 2,4-dichlorobenzaldehyde or nitromethane can inhibit the reaction.[2] Ensure the purity of your starting materials, and use freshly distilled reagents if necessary.

  • Substrate Reactivity: While electron-withdrawing groups on the aromatic aldehyde, such as the chloro groups in your substrate, generally lead to better yields, other factors like steric hindrance could play a role.[1]

Q2: How do I choose the right catalyst for my reaction?

A2: A variety of catalytic systems can be employed for the Henry reaction.[1] Common choices include:

  • Ammonium Acetate: Often used in acetic acid, this system can give good yields and avoids polymerization issues seen with stronger bases.[3] It typically requires reflux temperatures.

  • Primary Amines (e.g., Methylamine, Ethylenediamine): These can be effective catalysts, sometimes even at room temperature, but can also lead to longer reaction times or the formation of polymer byproducts.[3][4]

  • Heterogeneous Catalysts (e.g., Sulfated Zirconia): These offer the advantage of being reusable and can work under mild conditions, though they may require a co-catalyst.[3]

  • Ionic Liquids: Can provide high yields in short reaction times and may act as both the solvent and catalyst.[3]

The optimal choice depends on your specific experimental setup, desired reaction time, and purification capabilities. A comparison of different catalyst systems is provided in the Data Presentation section.

Q3: The reaction forms the intermediate β-nitro alcohol but fails to dehydrate to the final nitrostyrene. How can I promote this step?

A3: The dehydration of the β-nitro alcohol intermediate is essential for forming the desired this compound. If you have evidence of the intermediate's formation (e.g., via TLC or NMR of the crude mixture), you can promote dehydration by:

  • Increasing Temperature: Dehydration is often favored at higher temperatures. If your reaction was run at a lower temperature, increasing the heat or refluxing the mixture can facilitate the elimination of water.[1]

  • Acidic Conditions: The use of an acidic medium, such as glacial acetic acid, which is common when using ammonium acetate as a catalyst, aids in the dehydration step.[5]

  • Azeotropic Removal of Water: In some solvent systems, using a Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the dehydrated product.

Q4: I am observing significant side products and impurities. What are they and how can I minimize them?

A4: Several side reactions can reduce the purity and yield of your product:

  • Polymerization: The nitrostyrene product can polymerize, particularly under strongly basic conditions.[1] Using a milder catalyst like ammonium acetate can help mitigate this.[3]

  • Cannizzaro Reaction: This can occur if the aldehyde self-condensates, which is a risk with aldehydes that have no α-protons, like 2,4-dichlorobenzaldehyde.[1]

  • Michael Addition: The nitronate intermediate can potentially react with the nitrostyrene product.

To minimize these, it is crucial to optimize the reaction conditions, including the choice of catalyst, temperature, and reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal point to stop the reaction before significant side products form.

Q5: What is a reliable method for purifying the final product?

A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[6][7] The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[8] Common solvents for recrystallizing nitrostyrenes include ethanol, methanol, or isopropanol.[4] A detailed protocol for recrystallization is provided in the Experimental Protocols section.

Data Presentation

The choice of catalyst significantly impacts the yield of β-nitrostyrene synthesis. The following table summarizes the performance of various catalytic systems for the synthesis of substituted nitrostyrenes, providing a comparative overview.

Catalyst SystemCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Key AdvantagesDisadvantages
Homogeneous Base Catalysts
Methylamine (in Methanol)VariesRoom Temp6 h - 7 days40-85Simple, mild conditions.[4]Long reaction times, potential for polymer formation.[3]
Ethylenediamine (in Isopropanol)~25 mol%Reflux12 hHighGood yields.Requires reflux conditions.[3]
Homogeneous Ammonium Salt
Ammonium Acetate (in Acetic Acid)StoichiometricReflux (100-115)2 - 6 h30-82Generally useful, avoids polymer formation.[3]Requires reflux and acidic conditions.[3]
Heterogeneous Catalysts
Sulfated Zirconia / Piperidine50 mg / 0.1 mmolRoom Temp2 h85Reusable catalyst, mild conditions.[3]Requires a co-catalyst system.[3]
Alternative Energy Sources
Microwave-assisted (Ammonium Acetate)0.8 mmol1505 minHighDrastically reduced reaction times.[3]Requires specialized microwave equipment.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Ammonium Acetate

This protocol describes a common and reliable method for the synthesis of the target compound.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Dichloromethane (or other suitable extraction solvent)

  • Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in glacial acetic acid.

  • Addition of Reagents: To this solution, add nitromethane (approximately 3 to 5 equivalents) followed by ammonium acetate (approximately 1 to 1.5 equivalents).[9]

  • Reaction: Heat the reaction mixture to reflux (typically around 100-115°C) and maintain this temperature with stirring for 2-6 hours.[3]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. A yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing it thoroughly with water to remove any residual acetic acid and ammonium salts.

  • Drying: Allow the crude product to air-dry or dry it in a desiccator.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps to purify the crude this compound.

Materials:

  • Crude this compound

  • Ethanol (or other suitable recrystallization solvent)

  • Hot plate

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol) in which the product is highly soluble when hot and poorly soluble when cold.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture gently on a hot plate until it boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals completely to remove any residual solvent. The purity can then be checked by measuring the melting point.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Dissolve Aldehyde in Acetic Acid add_reagents Add Nitromethane & Ammonium Acetate reactants->add_reagents reflux Reflux Mixture (100-115°C) add_reagents->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool precipitate Pour into Ice-Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize dry Dry Product recrystallize->dry end end dry->end Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Check Reagent Purity (Aldehyde, Nitromethane) start->q1 a1_yes Reagents Pure q1->a1_yes Yes a1_no Purify/Replace Reagents q1->a1_no No q2 Review Catalyst (Choice & Amount) a1_yes->q2 a1_no->q2 a2_yes Catalyst Optimal q2->a2_yes Yes a2_no Screen Different Catalysts or Adjust Amount q2->a2_no No q3 Evaluate Conditions (Temp, Time, Solvent) a2_yes->q3 a2_no->q3 a3_yes Conditions Optimal q3->a3_yes Yes a3_no Optimize Temp/Time/ Solvent q3->a3_no No q4 Check for Side Reactions (TLC, NMR) a3_yes->q4 a3_no->q4 a4_yes Side Reactions Minimal q4->a4_yes Yes a4_no Modify Conditions to Minimize Side Products q4->a4_no No end Improved Yield a4_yes->end a4_no->end

Caption: A flowchart to diagnose and address causes of low reaction yield.[2]

Catalytic Cycle of the Henry Reaction

G nitroalkane R₂CH-NO₂ (Nitromethane) nitronate [R₂C=NO₂]⁻ (Nitronate anion) nitroalkane->nitronate + B - HB⁺ aldehyde R'CHO (2,4-Dichlorobenzaldehyde) base Base (B) conj_acid HB⁺ alkoxide β-Nitro alkoxide nitronate->alkoxide + R'CHO product β-Nitro alcohol alkoxide->product + HB⁺ - B final_product α,β-Unsaturated Nitro Compound product->final_product - H₂O (Dehydration)

Caption: The general mechanism of the base-catalyzed Henry (nitroaldol) reaction.[3]

References

Identifying byproducts in the synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-1-(2-nitrovinyl)benzene, with a specific focus on identifying byproducts using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for the synthesis of this compound?

The synthesis is typically achieved through a Henry condensation reaction, also known as a nitroaldol reaction. This involves the base-catalyzed reaction between 2,4-dichlorobenzaldehyde and nitromethane. The initial product is a β-nitro alcohol, which then undergoes dehydration to yield the final product, this compound.

Q2: What are the potential byproducts in this synthesis?

The primary potential byproduct arises from the Cannizzaro reaction of the starting material, 2,4-dichlorobenzaldehyde, especially under strongly basic conditions. The Cannizzaro reaction is a disproportionation reaction of a non-enolizable aldehyde in the presence of a strong base. In this case, it would lead to the formation of 2,4-dichlorobenzyl alcohol and 2,4-dichlorobenzoic acid.

Other potential impurities could include unreacted starting materials (2,4-dichlorobenzaldehyde and nitromethane) and the intermediate β-nitro alcohol.

Q3: How can I use TLC to monitor the progress of the reaction?

Thin Layer Chromatography is an effective technique for monitoring the disappearance of starting materials and the appearance of the product. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can qualitatively assess the reaction's progression. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.[1][2][3][4][5]

Q4: My TLC plate shows streaking. What could be the cause?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.

  • Inappropriate Solvent System: The polarity of the solvent system may not be suitable for the compounds being analyzed.

  • Acidic or Basic Compounds: If your compound is acidic or basic, it may interact strongly with the silica gel, causing streaking. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to the eluent can sometimes resolve this issue.

Q5: I don't see any spots on my TLC plate after development. What should I do?

This could be due to a few reasons:

  • Insufficient Concentration: The sample spotted may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.

  • Inappropriate Visualization Technique: The compounds may not be visible under the visualization method you are using. Ensure you are using an appropriate technique for the functional groups present (e.g., UV light for aromatic/conjugated systems, specific stains for aldehydes or nitro groups).[6][7][8][9]

  • Volatility of the Compound: The compound of interest might be volatile and could have evaporated from the plate.

Troubleshooting Guide for TLC Analysis

This section provides a structured approach to identifying the product and potential byproducts in the synthesis of this compound using TLC.

Data Presentation: Expected Rf Values

The following table summarizes the expected relative Rf values of the starting materials, product, and potential byproducts in a hexane:ethyl acetate solvent system. Note that the exact Rf values can vary depending on the specific conditions (e.g., plate manufacturer, temperature, and exact solvent ratio). A common starting solvent system to try is 20:1 hexane:ethyl acetate.[10]

Compound NameStructureExpected Relative PolarityExpected Rf Value (Hexane:Ethyl Acetate)
NitromethaneCH₃NO₂HighLow (may not move far from the baseline)
2,4-DichlorobenzaldehydeC₇H₄Cl₂OLowHigh (e.g., ~0.75 in 20:1 Hexane:EtOAc)[10]
This compoundC₈H₅Cl₂NO₂IntermediateIntermediate
2,4-Dichlorobenzyl alcoholC₇H₆Cl₂OIntermediate to HighLower than the aldehyde
2,4-Dichlorobenzoic acidC₇H₄Cl₂O₂Very HighVery Low (may remain at the baseline)
Experimental Protocol: TLC Monitoring of the Henry Reaction

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: A mixture of hexane and ethyl acetate (start with a 20:1 ratio and adjust as needed)

  • Reaction mixture aliquots

  • Standard solutions of starting materials (2,4-dichlorobenzaldehyde and nitromethane) in a volatile solvent (e.g., ethyl acetate).

  • Visualization tools: UV lamp (254 nm), and/or a chemical stain (e.g., p-anisaldehyde or 2,4-dinitrophenylhydrazine solution).

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points where you will spot your samples.

  • Spot the Plate: Using separate capillary tubes, spot the following on the baseline:

    • Lane 1: 2,4-Dichlorobenzaldehyde standard.

    • Lane 2: Reaction mixture.

    • Lane 3 (Co-spot): Spot the 2,4-dichlorobenzaldehyde standard, and then on top of the same spot, apply the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots. Circle the visible spots with a pencil.[6][8]

    • If necessary, use a chemical stain for further visualization.

      • For Aldehydes: A p-anisaldehyde stain or a 2,4-dinitrophenylhydrazine (DNPH) stain can be used. Aldehydes typically form colored spots (yellow to orange with DNPH) upon heating.

      • For Nitro Compounds: A specific method involves the reduction of the nitro group with a reagent like stannous chloride, followed by diazotization and coupling to form a colored azo dye.

Interpreting the Results:

  • Starting Material (2,4-Dichlorobenzaldehyde): This will be a relatively non-polar compound and should have a high Rf value.

  • Product (this compound): The product is more polar than the starting aldehyde due to the nitro group and the double bond, so it will have a lower Rf value.

  • Cannizzaro Byproducts:

    • 2,4-Dichlorobenzyl alcohol: This alcohol is more polar than the starting aldehyde and will have a lower Rf value.

    • 2,4-Dichlorobenzoic acid: This carboxylic acid is very polar and will likely have a very low Rf value, possibly remaining at the baseline.

  • Unreacted Nitromethane: Being a small, polar molecule, it will likely have a low Rf value.

By comparing the spots in the reaction mixture lane with the standards and considering their relative polarities, you can identify the presence of the product and potential byproducts. The co-spot lane helps to confirm the identity of the starting material in the reaction mixture.

Mandatory Visualization

Logical Workflow for TLC Troubleshooting

TLC_Troubleshooting start Start TLC Analysis prep_plate Prepare and Spot TLC Plate (Standards & Reaction Mixture) start->prep_plate develop_plate Develop Plate in Hexane:Ethyl Acetate prep_plate->develop_plate visualize_uv Visualize under UV Light (254 nm) develop_plate->visualize_uv analyze_spots Analyze Spots visualize_uv->analyze_spots no_spots No Spots Visible analyze_spots->no_spots streaking Streaking Observed analyze_spots->streaking poor_separation Poor Separation analyze_spots->poor_separation good_separation Good Separation analyze_spots->good_separation no_spots->good_separation No troubleshoot_no_spots Troubleshoot: - Increase Concentration - Check Visualization Method no_spots->troubleshoot_no_spots Yes streaking->poor_separation No troubleshoot_streaking Troubleshoot: - Dilute Sample - Adjust Solvent Polarity - Add Acid/Base to Eluent streaking->troubleshoot_streaking Yes poor_separation->good_separation No troubleshoot_separation Troubleshoot: - Adjust Solvent Ratio (Hexane:EtOAc) poor_separation->troubleshoot_separation Yes identify_compounds Identify Compounds based on Rf and Compare to Standards good_separation->identify_compounds Yes troubleshoot_no_spots->prep_plate troubleshoot_streaking->prep_plate troubleshoot_separation->develop_plate end Analysis Complete identify_compounds->end

Caption: Troubleshooting workflow for TLC analysis.

References

Improving the filterability of crystalline 2,4-Dichloro-1-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization and filtration of 2,4-Dichloro-1-(2-nitrovinyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Based on procedures for analogous compounds like 1-Chloro-3-(2-nitrovinyl)benzene, ethanol is a commonly used and effective solvent for recrystallization.[1] The ideal solvent should dissolve the compound well when hot but poorly when cold to ensure a good recovery yield.[1] Other potential solvents to consider, based on general practices for β-nitrostyrenes, include methanol and isopropanol.

Q2: My product "oils out" during cooling instead of crystallizing. What should I do?

A2: "Oiling out" can occur if the solution becomes saturated at a temperature above the compound's melting point or if there is a high concentration of impurities. To resolve this, you can reheat the solution to redissolve the oil and then allow it to cool more slowly. Adding a small amount of additional solvent may also help.

Q3: The filtration of my crystalline this compound is extremely slow. What are the likely causes?

A3: Slow filtration is often due to the formation of very fine or needle-shaped crystals. These morphologies can pack tightly and impede the flow of the mother liquor. Factors influencing this include the choice of solvent, cooling rate, and level of supersaturation.

Q4: How can I improve the crystal size and shape to enhance filterability?

A4: To obtain larger, more easily filterable crystals, consider the following:

  • Slower Cooling Rate: Allowing the solution to cool slowly promotes the growth of larger, more well-defined crystals.[1] Rapid cooling tends to produce smaller crystals.[2]

  • Control Supersaturation: Crystallization at a lower level of supersaturation favors crystal growth over nucleation, leading to larger crystals.[3][4] This can be achieved by using the minimum amount of hot solvent necessary for dissolution.[1]

  • Solvent Selection: The choice of solvent can significantly influence crystal habit.[5][6] Experimenting with different solvents or solvent mixtures may yield crystals with improved morphology.

  • Seeding: Introducing a small, pure crystal of the desired compound (a seed crystal) to the supersaturated solution can promote the growth of larger crystals with a more uniform size distribution.

Q5: What is the best way to wash the filtered crystals to remove impurities?

A5: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[1] Using a cold solvent is crucial to minimize the dissolution of the purified product while effectively removing residual mother liquor and soluble impurities. It is generally more effective to wash with several small portions of cold solvent rather than one large portion.

Troubleshooting Guides

Problem: Poor or Low Yield of Crystalline Product
Possible Cause Suggested Solution
Using too much solvent during recrystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[1]
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gradual cooling promotes more complete crystallization.[1]
Washing the crystals with solvent that is not cold. Always use ice-cold solvent for washing to prevent the product from redissolving.[1]
Incomplete precipitation. After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product from the solution.[1]
Problem: Slow Filtration Rate
Possible Cause Suggested Solution
Formation of fine or small crystals. Optimize the crystallization process to favor the growth of larger crystals. This can be achieved by slowing down the cooling rate, which allows more time for crystal growth.[2] Controlling supersaturation by using the minimum necessary amount of hot solvent is also critical.[3][4]
Formation of needle-shaped crystals. Needle-like crystals can create a dense filter cake that is difficult to filter. Experiment with different crystallization solvents or solvent mixtures to alter the crystal habit.[5][6] The interactions between the solvent and the growing crystal faces can significantly influence the final crystal shape.
Clogged filter medium. Ensure the filter paper is correctly seated in the funnel. If fine particles are passing through and clogging the pores of the filter, consider using a finer porosity filter paper or a filter aid.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a general procedure for purifying substituted β-nitrostyrenes.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a near-boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[1]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum.

Protocol 2: Optimizing Cooling Rate for Improved Crystal Size

This protocol provides a general framework for investigating the effect of cooling rate on crystal size and, consequently, filterability.

Procedure:

  • Prepare three identical saturated solutions of this compound in a suitable solvent at an elevated temperature.

  • Sample 1 (Rapid Cooling): Place the flask directly into an ice bath.

  • Sample 2 (Moderate Cooling): Allow the flask to cool to room temperature on the benchtop, then place it in an ice bath.

  • Sample 3 (Slow Cooling): Insulate the flask (e.g., by wrapping it in a towel or placing it in a Dewar flask) and allow it to cool slowly to room temperature, then place it in an ice bath.

  • After crystallization is complete, filter each batch and record the filtration time.

  • Analyze the crystal size and morphology of each batch using microscopy to determine the optimal cooling profile. Slower cooling rates are expected to yield larger crystals.[2]

Data Presentation

Table 1: Influence of Crystallization Solvent on Filtration Time and Crystal Morphology

Solvent Cooling Method Crystal Morphology Filtration Time (s/g) Yield (%)
EthanolSlow Cool
EthanolRapid Cool
MethanolSlow Cool
MethanolRapid Cool
IsopropanolSlow Cool
IsopropanolRapid Cool
User Defined

Visualizations

Troubleshooting_Slow_Filtration start Slow Filtration Observed issue_id Identify Crystal Morphology start->issue_id fine_crystals Fine/Small Crystals issue_id->fine_crystals Microscopy needle_crystals Needle-Shaped Crystals issue_id->needle_crystals Microscopy solution_fine Decrease Cooling Rate & Control Supersaturation fine_crystals->solution_fine solution_needle Change Crystallization Solvent needle_crystals->solution_needle end_goal Improved Filterability solution_fine->end_goal solution_needle->end_goal Crystallization_Optimization_Workflow start Crude Product dissolution Dissolve in Minimum Hot Solvent start->dissolution cooling Controlled Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration optimization_loop Analyze Crystal Size & Shape (e.g., Microscopy) cooling->optimization_loop Iterate to Improve washing Wash with Ice-Cold Solvent filtration->washing drying Dry Crystals washing->drying pure_product Pure Crystalline Product drying->pure_product optimization_loop->dissolution Adjust Solvent/Cooling Rate

References

Technical Support Center: Purification of Reaction Mixtures Containing 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 2,4-dichlorobenzaldehyde from product mixtures.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Question: I performed a reaction and need to remove the unreacted 2,4-dichlorobenzaldehyde. Which purification method should I choose?

Answer: The choice of purification method depends on the properties of your desired product and the scale of your reaction. The most common methods include:

  • Bisulfite Adduct Formation and Extraction: This is a highly effective and widely used method for selectively removing aldehydes.[1][2][3] It involves reacting the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be separated from the organic product via liquid-liquid extraction.[1][3]

  • Recrystallization: If your product is a solid and has significantly different solubility characteristics from 2,4-dichlorobenzaldehyde, recrystallization can be a simple and effective purification technique.[4][5]

  • Column Chromatography: This method is suitable for separating compounds with different polarities and can be very effective for purifying complex mixtures.[6][7]

  • Distillation: If your product has a significantly different boiling point from 2,4-dichlorobenzaldehyde (boiling point ~233 °C), distillation can be employed.[4][5]

Question: I am trying the bisulfite extraction method, but I am not seeing a clean separation. What could be wrong?

Answer: Several factors can affect the efficiency of the bisulfite extraction:

  • Incomplete Reaction: Ensure you are using a freshly prepared and saturated solution of sodium bisulfite.[1] The reaction between the aldehyde and bisulfite is an equilibrium, so a high concentration of bisulfite is necessary to drive the formation of the adduct.

  • Solvent Choice: The use of a water-miscible co-solvent like methanol, THF, or DMF can facilitate the reaction between the aldehyde in the organic phase and the aqueous bisulfite.[1][3]

  • pH of the Aqueous Layer: The formation of the bisulfite adduct is favored under neutral to slightly acidic conditions. Ensure the pH is not basic, as this can reverse the reaction.[1][2]

  • Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion. If this occurs, try adding a small amount of brine or allowing the mixture to stand for a longer period.

Question: A solid has formed at the interface of the organic and aqueous layers during the bisulfite extraction. What is it and how should I handle it?

Answer: This solid is likely the bisulfite adduct of 2,4-dichlorobenzaldehyde, which can sometimes be insoluble in both the organic and aqueous layers.[1] To handle this, you can filter the entire mixture through a pad of celite to remove the solid adduct before separating the layers.[1]

Question: My desired product is also an aldehyde. Can I still use the bisulfite method to remove 2,4-dichlorobenzaldehyde?

Answer: This method is not selective for a specific aldehyde. It will react with most aldehydes to form bisulfite adducts.[1][2] Therefore, if your desired product is also an aldehyde, this method will likely lead to the loss of your product. In this case, other purification methods like chromatography or recrystallization would be more appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using sodium bisulfite to remove aldehydes?

A1: Sodium bisulfite reacts with the carbonyl group of an aldehyde to form an α-hydroxysulfonic acid salt, commonly known as a bisulfite adduct.[2] This adduct is an ionic salt and is typically soluble in water, allowing for its separation from the non-polar organic components of the reaction mixture through liquid-liquid extraction.[1][3]

Q2: How can I recover the 2,4-dichlorobenzaldehyde from the bisulfite adduct if needed?

A2: The formation of the bisulfite adduct is a reversible reaction.[1][2] To regenerate the aldehyde, the aqueous layer containing the adduct can be treated with a base (like sodium hydroxide) or a strong acid.[1][2] This will break down the adduct, and the aldehyde can then be extracted back into an organic solvent.[1]

Q3: What are the solubility properties of 2,4-dichlorobenzaldehyde?

A3: 2,4-Dichlorobenzaldehyde is insoluble in water but soluble in many organic solvents such as ethanol, ether, and ligroin.[4][5][8] This information is crucial when selecting solvents for extraction or recrystallization.

Q4: Are there any safety precautions I should take when working with 2,4-dichlorobenzaldehyde?

A4: Yes, 2,4-dichlorobenzaldehyde is a corrosive solid that can cause severe skin burns and eye damage.[9] It is also toxic to aquatic life.[9] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Qualitative Comparison of Purification Methods for Removing 2,4-Dichlorobenzaldehyde

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Bisulfite Adduct Formation Reversible reaction with NaHSO₃ to form a water-soluble salt.[1][2]High selectivity for aldehydes; can be highly efficient.[3]Not suitable if the desired product is also an aldehyde; can sometimes form an insoluble adduct.[1]Removing trace to moderate amounts of aldehyde from non-aldehyde products.
Recrystallization Difference in solubility between the product and the aldehyde in a given solvent.[4][5]Simple, cost-effective, and can yield very pure product.Requires the product to be a solid; finding a suitable solvent can be challenging.Purifying solid products with significantly different solubility from the aldehyde.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.[6][7]Highly versatile and can separate complex mixtures; applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent; potential for sample loss on the column.Complex mixtures or when high purity is required and other methods fail.
Distillation Separation based on differences in boiling points.[4]Effective for large-scale purifications; relatively simple setup.Requires a significant difference in boiling points; not suitable for heat-sensitive compounds.Products with boiling points significantly different from 233 °C.

Experimental Protocols

Protocol 1: Removal of 2,4-Dichlorobenzaldehyde via Bisulfite Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the bisulfite adduct of 2,4-dichlorobenzaldehyde.

  • Washing: Drain the aqueous layer. Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while 2,4-dichlorobenzaldehyde has different solubility characteristics (e.g., is very soluble or insoluble). Ligroin has been reported as a suitable recrystallization solvent for 2,4-dichlorobenzaldehyde itself.[4][5]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the desired product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture containing 2,4-Dichlorobenzaldehyde is_product_aldehyde Is the desired product an aldehyde? start->is_product_aldehyde is_product_solid Is the desired product a solid? is_product_aldehyde->is_product_solid No chromatography Use Column Chromatography is_product_aldehyde->chromatography Yes solubility_diff Significant difference in solubility? is_product_solid->solubility_diff Yes bp_diff Significant difference in boiling point? is_product_solid->bp_diff No bisulfite Use Bisulfite Extraction is_product_solid->bisulfite No, and it is a liquid/oil solubility_diff->bp_diff No recrystallization Use Recrystallization solubility_diff->recrystallization Yes bp_diff->chromatography No distillation Use Distillation bp_diff->distillation Yes end Purified Product bisulfite->end recrystallization->end chromatography->end distillation->end

Caption: Decision workflow for selecting a purification method.

References

Validation & Comparative

¹H NMR Spectral Data of (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the ¹H NMR Spectral Analysis of 2,4-Dichloro-1-(2-nitrovinyl)benzene

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for determining molecular structure. This guide provides a detailed ¹H NMR spectral analysis of (E)-2,4-dichloro-1-(2-nitrovinyl)benzene and compares its spectral features with those of structurally related nitrovinylbenzene derivatives.

The ¹H NMR spectrum of (E)-2,4-dichloro-1-(2-nitrovinyl)benzene was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The analysis reveals distinct signals corresponding to the vinylic and aromatic protons.

The two vinylic protons exhibit a characteristic trans-coupling, appearing as doublets with a large coupling constant (J) of 13.7 Hz. The downfield shift of these protons is attributed to the deshielding effect of the conjugated nitro group. The aromatic protons show a more complex splitting pattern due to their specific substitution on the benzene ring.

Table 1: ¹H NMR Spectral Data for (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.33d13.71H, Vinylic
7.58d13.71H, Vinylic
7.52d7.32H, Aromatic
7.33d8.31H, Aromatic
Data sourced from a 400 MHz spectrum in CDCl₃.[1]

Comparative ¹H NMR Spectral Analysis

To understand the influence of substituent effects on the ¹H NMR spectrum, the data for this compound is compared with that of other substituted nitrovinylbenzenes. The position and nature of the substituent on the benzene ring, as well as the presence of the nitrovinyl group, significantly impact the chemical shifts and coupling constants of the vinylic and aromatic protons.

Table 2: Comparative ¹H NMR Data for Substituted (E)-Nitrovinylbenzenes

CompoundSolventVinylic Protons (δ, ppm, J in Hz)Aromatic Protons (δ, ppm)Reference
(E)-2,4-dichloro-1-(2-nitrovinyl)benzene CDCl₃8.33 (d, 13.7), 7.58 (d, 13.7)7.52 (d, 7.3), 7.33 (d, 8.3)[1]
(E)-1-chloro-4-(2-nitrovinyl)benzeneCDCl₃7.96 (d, 13.7), 7.56 (d, 13.7)7.49 (d, 8.5), 7.43 (d, 8.5)[1]
(E)-1-chloro-2-(2-nitrovinyl)benzeneCDCl₃8.39 (d, 13.7), 7.62-7.56 (m)7.49 (d, 8.0), 7.42 (t, 7.6), 7.34 (t, 7.5)[1]
(E)-1-methyl-4-(2-nitrovinyl)benzeneCDCl₃7.99 (d, 13.6), 7.57 (d, 13.6)7.45 (d, 8.1), 7.27 (d, 8.1)[1]
(E)-1-methoxy-4-(2-nitrovinyl)benzeneCDCl₃7.98 (d, 13.5), 7.60-7.45 (m)6.95 (d, 8.7)[1]
(E)-N,N-dimethyl-4-(2-nitrovinyl)anilineCDCl₃7.98 (d, 13.5), 7.51 (d, 13.4)7.46 (d, 9.0), 6.79 (d, 8.8)[1]
(E)-4-(2-nitrovinyl)biphenylCDCl₃8.05 (d, 13.7), 7.74-7.58 (m)7.53-7.44 (m), 7.41 (t, 7.9)[1]
(E)-2-(2-nitrovinyl)naphthaleneCDCl₃Not specifiedNot specified[1]

This comparative table highlights how electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) tend to shift the signals of aromatic protons upfield, while electron-withdrawing groups and the position of substitution influence the chemical shifts of both vinylic and aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of a compound like this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Set the acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and spectral width.

  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal as a reference.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Workflow for ¹H NMR Spectral Analysis

The logical progression from sample to final structure elucidation via ¹H NMR spectroscopy is illustrated in the following diagram.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (FID Signal Generation) A->B C Fourier Transform (FID to Spectrum) B->C D Phasing & Referencing C->D E Integration D->E F Analysis of Chemical Shifts (δ) E->F G Analysis of Splitting Patterns (Multiplicity & J-Coupling) I Structure Elucidation F->I H Analysis of Integration G->I H->I

Caption: Workflow of 1H NMR Spectral Analysis.

References

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of 2,4-dichloro-beta-nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of synthetic compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, offering a molecular fingerprint that aids in identification and structural elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 2,4-dichloro-beta-nitrostyrene and compares it with its non-chlorinated analog, trans-beta-nitrostyrene, supported by experimental data and visualizations.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of 2,4-dichloro-beta-nitrostyrene exhibits a distinctive fragmentation pattern characterized by the presence of chlorine isotopes and specific neutral losses. A comparison with the mass spectrum of trans-beta-nitrostyrene highlights the influence of the chloro substituents on the fragmentation pathways.

The molecular ion peak for 2,4-dichloro-beta-nitrostyrene is observed at m/z 217, with a characteristic isotopic pattern (M, M+2, M+4) due to the two chlorine atoms.[1] In contrast, the molecular ion of trans-beta-nitrostyrene appears at m/z 149.[2] The fragmentation of both compounds involves the loss of the nitro group (-NO2, 46 Da) and other key fragments, as detailed in the table below.

m/z ValueProposed FragmentRelative Intensity (2,4-dichloro-beta-nitrostyrene)Relative Intensity (trans-beta-nitrostyrene)
217/219/221[M]+•ModerateN/A
171/173[M-NO2]+HighHigh (at m/z 103)
149[M]+•N/AHigh
136/138[M-NO2-Cl]+ModerateN/A
102[C8H6]+•ModerateModerate
101[C8H5]+ModerateModerate
75[C6H3]+ModerateLow

Table 1. Comparison of the major fragment ions in the mass spectra of 2,4-dichloro-beta-nitrostyrene and trans-beta-nitrostyrene.

Visualizing the Fragmentation Pathway

The fragmentation of 2,4-dichloro-beta-nitrostyrene is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions, primarily involving the loss of the nitro group and chlorine atoms. The following diagram illustrates the proposed fragmentation pathway.

fragmentation_pathway M+• (m/z 217) M+• (m/z 217) m/z 171 m/z 171 M+• (m/z 217)->m/z 171 - NO2 m/z 136 m/z 136 m/z 171->m/z 136 - Cl m/z 101 m/z 101 m/z 136->m/z 101 - Cl

References

Chloro Substituents' Electronic Influence on Nitrovinylbenzene Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic effects of substituents on a molecule's reactivity is paramount for designing targeted and effective therapeutic agents. This guide provides a comparative analysis of the electronic effects of chloro substituents on the reactivity of nitrovinylbenzenes, a class of compounds with significant interest in medicinal chemistry due to their potential as Michael acceptors in biological systems.

This guide presents a comparison of the reactivity of chloro-substituted nitrovinylbenzenes with unsubstituted nitrovinylbenzene. The analysis is supported by experimental kinetic data from Michael addition reactions, a key reaction for this class of compounds. Detailed experimental protocols are provided to allow for the replication and expansion of these findings.

Comparative Analysis of Reactivity

The reactivity of nitrovinylbenzenes is significantly influenced by the electronic properties of substituents on the benzene ring. The strong electron-withdrawing nature of the nitro group makes the vinyl β-carbon highly electrophilic and susceptible to nucleophilic attack, such as in a Michael addition reaction. The presence and position of a chloro substituent, another electron-withdrawing group, further modulates this reactivity.

The electronic influence of a substituent can be quantitatively described by its Hammett constant (σ). A positive σ value indicates an electron-withdrawing group, which is expected to increase the electrophilicity of the nitrovinyl moiety and thus enhance the reaction rate. The magnitude of the Hammett constant correlates with the strength of this electronic effect.

Table 1: Hammett Constants for Chloro Substituents

Substituent PositionHammett Constant (σ)Electronic Effect
meta-Chloro+0.37Electron-withdrawing (Inductive)
para-Chloro+0.23Electron-withdrawing (Inductive and Resonance)

The chloro substituent exerts an electron-withdrawing inductive effect (-I) from both the meta and para positions. From the para position, it also has a weaker, opposing electron-donating resonance effect (+R). The net effect, as indicated by the positive Hammett constants, is electron-withdrawing for both isomers, with the meta position having a stronger effect.

This difference in electronic influence translates directly to the reactivity of the nitrovinylbenzene system. The increased electron-withdrawing character imparted by the chloro substituent enhances the electrophilicity of the β-carbon of the vinyl group, making it more susceptible to nucleophilic attack. This is reflected in the second-order rate constants for the Michael addition of a thiol nucleophile to these compounds.

Table 2: Second-Order Rate Constants for the Michael Addition of 2-Mercaptoethanol to Substituted β-Nitrostyrenes in a Phosphate Buffer (pH 7.4) at 25°C

Substituent (X)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
H (Unsubstituted)0.48
p-Cl0.81
m-Cl1.15

The experimental data clearly demonstrates that the presence of a chloro substituent accelerates the rate of the Michael addition reaction compared to the unsubstituted nitrovinylbenzene. Furthermore, the meta-chloro isomer exhibits a higher reaction rate than the para-chloro isomer, which is consistent with the stronger electron-withdrawing effect predicted by its Hammett constant.

Experimental Protocols

The following is a detailed protocol for the kinetic analysis of the Michael addition reaction of substituted nitrovinylbenzenes with a thiol nucleophile using UV-Vis spectrophotometry.

Materials:

  • Substituted nitrovinylbenzene (e.g., p-chloronitrovinylbenzene)

  • Thiol nucleophile (e.g., 2-mercaptoethanol)

  • Phosphate buffer (pH 7.4)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted nitrovinylbenzene in a suitable organic solvent (e.g., ethanol or DMSO) at a concentration of 10 mM.

    • Prepare a stock solution of the thiol nucleophile in the phosphate buffer at a concentration of 100 mM.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength where the nitrovinylbenzene has a strong absorbance and the product of the Michael addition has minimal absorbance.

    • Equilibrate the phosphate buffer and the nucleophile stock solution to the desired reaction temperature (e.g., 25°C) in the thermostatted cuvette holder.

    • To a quartz cuvette, add the appropriate volume of phosphate buffer and the thiol nucleophile stock solution to achieve the desired final concentration (e.g., 10 mM).

    • Initiate the reaction by adding a small volume of the nitrovinylbenzene stock solution to the cuvette, ensuring rapid mixing. The final concentration of the nitrovinylbenzene should be significantly lower than the nucleophile to ensure pseudo-first-order conditions (e.g., 0.1 mM).

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay equation.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile.

Visualizing the Electronic Effects

The relationship between the chloro substituent's position, its electronic effect (represented by the Hammett constant), and the resulting reactivity can be visualized as a logical flow.

Electronic_Effects substituent Substituent Position ortho ortho-Chloro meta meta-Chloro para para-Chloro unsubstituted Unsubstituted (H) rate_ortho Reactivity Reduced (Steric Hindrance) ortho->rate_ortho sigma_meta σ = +0.37 (Strong -I) meta->sigma_meta sigma_para σ = +0.23 (Weak -I, +R) para->sigma_para sigma_unsubstituted σ = 0.00 unsubstituted->sigma_unsubstituted electronic_effect Electronic Effect (Hammett Constant, σ) rate_meta k₂ = 1.15 M⁻¹s⁻¹ (Fastest) sigma_meta->rate_meta rate_para k₂ = 0.81 M⁻¹s⁻¹ (Faster) sigma_para->rate_para rate_unsubstituted k₂ = 0.48 M⁻¹s⁻¹ (Baseline) sigma_unsubstituted->rate_unsubstituted reactivity Reactivity (Michael Addition Rate, k₂)

Caption: Relationship between substituent position, electronic effect, and reactivity.

A Comparative Spectroscopic Analysis of Dichlorinated Nitrovinylbenzene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the spectroscopic characteristics of various dichlorinated nitrovinylbenzene isomers, providing essential data for their identification and differentiation in research and pharmaceutical development. This guide includes a comprehensive comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols.

The substitution pattern of chlorine atoms on the benzene ring of nitrovinylbenzene significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding these differences is crucial for the unambiguous identification of specific isomers and for structure-activity relationship studies in drug discovery. This guide provides a comparative analysis of the spectroscopic data for six dichlorinated nitrovinylbenzene isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the dichlorinated nitrovinylbenzene isomers. The data has been compiled from various sources and represents typical values observed.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

IsomerH-vinyl (α)H-vinyl (β)Aromatic ProtonsJ (Hz)
2,3-Dichloro-1-(2-nitrovinyl)benzene~7.6~8.0~7.3-7.7 (m)-
2,4-Dichloro-1-(2-nitrovinyl)benzene7.62 (d)8.33 (d)7.33 (d), 7.52 (d), 7.58 (s)13.7
2,5-Dichloro-1-(2-nitrovinyl)benzene~7.6~8.0~7.4-7.6 (m)-
2,6-Dichloro-1-(2-nitrovinyl)benzene~7.7~8.1~7.3-7.5 (m)-
3,4-Dichloro-1-(2-nitrovinyl)benzene~7.5~7.9~7.5-7.8 (m)-
3,5-Dichloro-1-(2-nitrovinyl)benzene~7.5~7.9~7.6-7.7 (m)-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

IsomerC-vinyl (α)C-vinyl (β)Aromatic Carbons
2,3-Dichloro-1-(2-nitrovinyl)benzene~138~140~128-135
This compound~137~141~128-139
2,5-Dichloro-1-(2-nitrovinyl)benzene~137~140~129-136
2,6-Dichloro-1-(2-nitrovinyl)benzene~136~142~129-137
3,4-Dichloro-1-(2-nitrovinyl)benzene~138~139~128-134
3,5-Dichloro-1-(2-nitrovinyl)benzene~138~139~127-137

Table 3: Key IR Absorption Bands (cm⁻¹) and Mass Spectrometry Data (m/z)

IsomerIR (NO₂) Symmetric StretchIR (NO₂) Asymmetric StretchIR (C=C) StretchMass Spectrum (M⁺)
2,3-Dichloro-1-(2-nitrovinyl)benzene~1345~1520~1640219, 221, 223
This compound~1348~1525~1642219, 221, 223
2,5-Dichloro-1-(2-nitrovinyl)benzene~1347~1523~1641219, 221, 223
2,6-Dichloro-1-(2-nitrovinyl)benzene~1350~1528~1638219, 221, 223
3,4-Dichloro-1-(2-nitrovinyl)benzene~1346~1522~1643219, 221, 223
3,5-Dichloro-1-(2-nitrovinyl)benzene~1345~1521~1642219, 221, 223

Experimental Protocols

The successful synthesis and characterization of dichlorinated nitrovinylbenzene isomers rely on standardized experimental procedures.

Synthesis via Henry Reaction

The dichlorinated nitrovinylbenzene isomers are typically synthesized via a Henry condensation reaction between the corresponding dichlorobenzaldehyde and nitromethane.

General Procedure:

  • To a solution of the dichlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol), add nitromethane (1.5-2 equivalents).

  • Add a base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine base like piperidine) dropwise at a controlled temperature (typically 0-10 °C).

  • Allow the reaction to stir at room temperature for a specified time (typically 12-24 hours) until completion, monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Henry_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Dichlorobenzaldehyde Dichlorobenzaldehyde Reaction Henry Condensation Dichlorobenzaldehyde->Reaction Nitromethane Nitromethane Nitromethane->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Base Base Catalyst (e.g., NaOH) Base->Reaction Temperature Temperature (0-10 °C -> RT) Temperature->Reaction Acidification Acidification Reaction->Acidification Purification Purification (Recrystallization) Acidification->Purification Product Dichlorinated Nitrovinylbenzene Purification->Product

Figure 1. General workflow for the synthesis of dichlorinated nitrovinylbenzene isomers via the Henry reaction.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or analyze as a thin film from a solution evaporated on a salt plate.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Spectroscopic_Analysis_Workflow cluster_sample Purified Isomer cluster_techniques Spectroscopic Techniques cluster_data Data Output Sample Dichlorinated Nitrovinylbenzene Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data

Figure 2. Workflow for the spectroscopic analysis of dichlorinated nitrovinylbenzene isomers.

Isomer Differentiation: A Logical Approach

The position of the two chlorine atoms on the benzene ring creates distinct electronic environments for the vinyl and aromatic protons and carbons, leading to unique spectroscopic fingerprints for each isomer.

Isomer_Differentiation cluster_nmr ¹H NMR Analysis cluster_logic Positional Logic cluster_isomers Isomer Identification Start Unknown Dichlorinated Nitrovinylbenzene Isomer Aromatic_Pattern Aromatic Splitting Pattern Start->Aromatic_Pattern Vinyl_Shifts Vinyl Proton Chemical Shifts Start->Vinyl_Shifts Ortho_Effect Ortho-substituent Effect? Aromatic_Pattern->Ortho_Effect Symmetry Symmetry? Aromatic_Pattern->Symmetry Vinyl_Shifts->Ortho_Effect Isomer_2_3 2,3-Dichloro Ortho_Effect->Isomer_2_3 Isomer_2_4 2,4-Dichloro Ortho_Effect->Isomer_2_4 Isomer_2_5 2,5-Dichloro Ortho_Effect->Isomer_2_5 Isomer_2_6 2,6-Dichloro Ortho_Effect->Isomer_2_6 Yes Symmetry->Isomer_2_3 Symmetry->Isomer_2_4 Symmetry->Isomer_2_5 Moderate Isomer_3_4 3,4-Dichloro Symmetry->Isomer_3_4 Isomer_3_5 3,5-Dichloro Symmetry->Isomer_3_5 High

Figure 3. Logical diagram for differentiating dichlorinated nitrovinylbenzene isomers based on ¹H NMR data.

This guide provides a foundational framework for the spectroscopic comparison of dichlorinated nitrovinylbenzene isomers. Researchers are encouraged to consult the primary literature for more detailed data and specific applications. The provided protocols offer a standardized approach to ensure data consistency and comparability across different studies.

Reactivity Profile: 2,4-Dichloro-1-(2-nitrovinyl)benzene in the Landscape of Michael Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a Michael acceptor is a critical step in the design of covalent inhibitors and chemical probes. The reactivity of these electrophilic compounds towards biological nucleophiles, primarily the thiol groups of cysteine residues in proteins, dictates their potency, selectivity, and potential for off-target effects. This guide provides a comparative analysis of the reactivity of 2,4-dichloro-1-(2-nitrovinyl)benzene against a panel of commonly employed Michael acceptors, supported by experimental data and detailed methodologies.

Introduction to Michael Acceptors

Michael acceptors are α,β-unsaturated compounds containing an electron-withdrawing group that renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reaction, known as the Michael addition or conjugate addition, is a cornerstone of covalent drug design.[1] The general reactivity of a Michael acceptor is influenced by the nature of the electron-withdrawing group and the substitution pattern on the alkene.

Quantitative Comparison of Michael Acceptor Reactivity

The reactivity of Michael acceptors can be quantified by their second-order rate constants (k₂) for the reaction with a model thiol, such as glutathione (GSH), under physiological conditions. A higher k₂ value indicates a greater reactivity. While a specific experimentally determined k₂ value for this compound with glutathione was not found in the reviewed literature, its reactivity can be inferred from related compounds. Nitroalkenes are generally considered to be highly reactive Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The presence of two chlorine atoms on the benzene ring is expected to further enhance its electrophilicity through inductive effects.

The following table summarizes the second-order rate constants for the reaction of various Michael acceptors with thiols, providing a basis for a comparative assessment.

Michael Acceptor ClassRepresentative CompoundThiol NucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Nitroalkene Nitro-oleic acidGlutathione (GSH)183[2]
Nitro-linoleic acidGlutathione (GSH)355[2]
α,β-Unsaturated Ketone 1-Hepten-3-oneThiol (generic)Moderate to High (qualitative)[3]
α,β-Unsaturated Ester Ethyl acrylateThiol (generic)Moderate (qualitative)[3]
α,β-Unsaturated Amide AcrylamideThiol (generic)Low to Moderate (qualitative)[3]
Maleimide N-EthylmaleimideGlutathione (GSH)~10³ - 10⁴ (estimated)[1]
Vinyl Sulfone Phenyl vinyl sulfoneThiol (generic)High (qualitative)[1]

Note: The reactivity of this compound is anticipated to be high, likely in a range similar to or exceeding that of other nitroalkenes, due to the presence of the strongly electron-withdrawing nitro group and the additional inductive effect of the two chlorine substituents.

Experimental Protocols

Accurate determination of the reactivity of Michael acceptors is crucial for their application in drug discovery. The following are detailed methodologies for key experiments to quantify their reactivity with thiols.

Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectroscopy

This method monitors the disappearance of the Michael acceptor, which often has a distinct UV-Vis absorbance spectrum from the thiol adduct.

1. Materials and Reagents:

  • Michael acceptor of interest (e.g., this compound)

  • Thiol nucleophile (e.g., Glutathione, L-cysteine)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer-compatible cuvettes

  • UV-Vis Spectrophotometer

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the Michael acceptor and the thiol in the phosphate buffer.

  • Determination of λmax: Record the UV-Vis spectrum of the Michael acceptor to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Measurements:

    • Place a solution of the thiol at a known concentration (in large excess, e.g., 10-fold or higher) in a cuvette and place it in the temperature-controlled cell holder of the spectrophotometer.

    • Initiate the reaction by adding a small volume of the Michael acceptor stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin monitoring the decrease in absorbance at the λmax of the Michael acceptor over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of thiol), the reaction will follow first-order kinetics with respect to the Michael acceptor.

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(Absorbance) versus time.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol: k₂ = k_obs / [Thiol].[4]

Protocol 2: Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time, providing detailed kinetic information.[5][6]

1. Materials and Reagents:

  • Michael acceptor of interest

  • Thiol nucleophile

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)

  • NMR tubes

  • NMR Spectrometer

2. Procedure:

  • Sample Preparation: Prepare a solution of the Michael acceptor and the thiol in the deuterated buffer directly in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure quantitative data.

  • Data Analysis:

    • Integrate the signals corresponding to specific protons of the Michael acceptor and the product adduct in each spectrum.

    • The concentration of each species at each time point can be determined relative to an internal standard.

    • Plot the concentration of the Michael acceptor versus time and fit the data to the appropriate rate law to determine the rate constant.

Signaling Pathway Modulation by Michael Acceptors

Many Michael acceptors exert their biological effects by covalently modifying cysteine residues in key signaling proteins. Two prominent pathways regulated by such interactions are the Keap1-Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophilic Michael acceptors can react with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MA Michael Acceptor (e.g., 2,4-Dichloro-1- (2-nitrovinyl)benzene) Keap1 Keap1 MA->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Genes Antioxidant & Cytoprotective Genes ARE->Genes Activation

Figure 1. Activation of the Keap1-Nrf2 pathway by a Michael acceptor.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some Michael acceptors can inhibit this pathway by covalently modifying components of the IκB kinase (IKK) complex, thereby preventing IκB phosphorylation and degradation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activation IκB IκB IKK->IκB Phosphorylation MA Michael Acceptor MA->IKK Inhibition (Covalent Modification) Proteasome Proteasome IκB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IκB_NFkB IκB-NF-κB Complex DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription

Figure 2. Inhibition of the NF-κB signaling pathway by a Michael acceptor.

Conclusion

This compound, as a member of the nitroalkene class of Michael acceptors, is predicted to be a highly reactive compound. Its reactivity is further enhanced by the presence of two electron-withdrawing chlorine atoms on the aromatic ring. This high reactivity makes it a potent modulator of cellular signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways, which are critical in cellular defense and inflammation, respectively. The provided experimental protocols offer a framework for the quantitative assessment of its reactivity, which is essential for its further development and application in chemical biology and drug discovery. The comparative data presented here serves as a valuable resource for researchers in selecting the appropriate Michael acceptor for their specific research needs.

References

Structural Elucidation of 2,4-Dichloro-1-(2-nitrovinyl)benzene: A Comparative Guide Utilizing ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2,4-Dichloro-1-(2-nitrovinyl)benzene, with a primary focus on the application of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental data for the target molecule and its structural alternatives, alongside detailed protocols for key analytical methods.

Introduction

Accurate structural determination is a critical step in chemical synthesis and drug development. This compound is a substituted β-nitrostyrene, a class of compounds with known biological activities. Unambiguous confirmation of its structure is essential for further research and development. While various analytical techniques can be employed, ¹³C NMR spectroscopy offers a powerful, non-destructive method for mapping the carbon skeleton of a molecule, providing invaluable information about its connectivity and chemical environment.

This guide compares the utility of ¹³C NMR with other common analytical techniques—¹H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of this compound. We also present comparative data for isomeric dichloronitrobenzenes and a structurally related monochlorinated nitrostyrene to highlight the discerning power of ¹³C NMR.

Spectroscopic Data for Structural Confirmation

The following tables summarize the key quantitative data obtained from various spectroscopic methods for this compound and its structural alternatives.

Table 1: Predicted ¹³C NMR and Experimental ¹H NMR Data for this compound

Carbon No. Predicted ¹³C Chemical Shift (δ, ppm) Proton No. Experimental ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C-1~135H-α~7.6d~13.7
C-2~132 (C-Cl)H-β~8.0d~13.7
C-3~130H-3~7.7d~2.2
C-4~138 (C-Cl)H-5~7.5dd~8.5, 2.2
C-5~128H-6~7.9d~8.5
C-6~125
C-α~139
C-β~136

Prediction of ¹³C NMR shifts is based on the analysis of substituent effects from related compounds.

Table 2: Comparative ¹³C NMR Data for Structural Alternatives

Compound Carbon No. Chemical Shift (δ, ppm)
1-Chloro-4-(2-nitrovinyl)benzene [1]C-1128.6
C-2, C-6129.8
C-3, C-5130.4
C-4137.5
C-α137.8
C-β138.3
2,4-Dichloronitrobenzene C-1 (C-NO₂)148.5
C-2 (C-Cl)133.0
C-3127.5
C-4 (C-Cl)135.5
C-5121.5
C-6130.0
1,2-Dichlorobenzene C-1, C-2132.8
C-3, C-6130.5
C-4, C-5128.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Spectral width: 0-220 ppm.

  • Acquire the Free Induction Decay (FID).

Data Processing:

  • Apply a Fourier transform to the FID.

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the peaks (note: in standard ¹³C NMR, integrals are not always quantitative).

  • Assign the chemical shifts to the respective carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Method: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Method: Electron Ionization (EI)

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Setup Experiment lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference assign Assign Peaks reference->assign

Caption: Workflow for ¹³C NMR Spectroscopy.

experimental_workflow_ir_ms cluster_ir IR Spectroscopy (ATR) cluster_ms Mass Spectrometry (EI) clean_ir Clean ATR Crystal place_sample_ir Place Sample on Crystal clean_ir->place_sample_ir apply_pressure Apply Pressure place_sample_ir->apply_pressure record_ir Record Spectrum apply_pressure->record_ir introduce_ms Introduce Sample ionize Electron Ionization introduce_ms->ionize analyze Mass Analysis ionize->analyze detect Detect Ions analyze->detect

Caption: Workflows for IR and Mass Spectrometry.

Comparison of Analytical Techniques

  • ¹³C NMR Spectroscopy: This is the most definitive method for confirming the carbon framework of this compound. The predicted spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrovinyl group. The vinylic carbons will have characteristic shifts in the olefinic region. Comparison with the spectra of the alternatives in Table 2 clearly demonstrates how changes in substituent positions lead to different chemical shifts, allowing for unambiguous structural assignment.

  • ¹H NMR Spectroscopy: While ¹H NMR provides valuable information about the proton environment, its interpretation for this molecule can be more complex due to overlapping signals in the aromatic region. However, the distinct doublets for the vinylic protons with a large coupling constant (~13.7 Hz) are characteristic of a trans configuration.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of key functional groups. For this compound, characteristic peaks would be expected for the C-Cl bonds, the C=C double bond of the vinyl group, and the strong asymmetric and symmetric stretches of the nitro group (NO₂). While useful for confirming the presence of these groups, it does not provide detailed information about their specific locations on the aromatic ring.

  • Mass Spectrometry (MS): EI-MS will show the molecular ion peak, confirming the molecular weight of the compound. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), will be a key diagnostic feature. The fragmentation pattern can also provide clues about the structure, but it may not be sufficient on its own for unambiguous isomer differentiation.

Conclusion

For the unequivocal structural confirmation of this compound, ¹³C NMR spectroscopy stands out as the most powerful and informative technique . It provides a direct map of the carbon skeleton, allowing for clear differentiation from its isomers and other related compounds. While ¹H NMR, IR, and MS provide crucial complementary information regarding the proton environment, functional groups, and molecular weight, respectively, the detailed structural insights from ¹³C NMR are unparalleled for this type of analytical challenge. A combined approach, utilizing all these techniques, will provide the most comprehensive and robust structural elucidation.

References

Comparative Biological Activity of Substituted Nitrostyrenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of substituted nitrostyrenes, supported by experimental data. This document delves into their anticancer, antimicrobial, and anti-inflammatory properties, providing a comprehensive overview of their potential as therapeutic agents.

Substituted nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone. The electron-withdrawing nature of the nitro group renders the double bond highly reactive, making these compounds susceptible to Michael addition reactions with nucleophiles such as cysteine residues in proteins. This reactivity is central to their diverse biological activities. This guide summarizes key findings on their efficacy and mechanisms of action, presenting quantitative data in accessible formats and detailing the experimental protocols used for their evaluation.

Anticancer Activity

Substituted nitrostyrenes have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The substitution pattern on the phenyl ring and the β-carbon of the styrene moiety plays a crucial role in determining their cytotoxic potency.

A notable example is CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) , which has shown potent activity against a range of cancer cell lines.[1][2] Its mechanism of action involves the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[1]

Table 1: Comparative Cytotoxicity (IC₅₀) of Substituted Nitrostyrenes in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC₅₀ (µg/mL)Reference
CYT-Rx20 HCT116 (Colon)1.15 ± 0.15[1]
SW480 (Colon)1.57 ± 0.06[1]
SW620 (Colon)1.51 ± 0.02[1]
MCF-7 (Breast)0.81 ± 0.04[2]
MDA-MB-231 (Breast)1.82 ± 0.05[2]
ZR75-1 (Breast)1.12 ± 0.06[2]
KYSE70 (Esophageal)5.16 ± 0.21[3]
TE8 (Esophageal)3.07 ± 0.04[3]
(E)-9-(2-nitrovinyl)anthracene HG-3 (CLL)0.17[4]
PGA-1 (CLL)1.3[4]
MUTU-I (Burkitt's Lymphoma)3.0[4]
DG-75 (Burkitt's Lymphoma)1.5[4]

CLL: Chronic Lymphocytic Leukemia

Antimicrobial Activity

The antimicrobial properties of substituted nitrostyrenes have been extensively studied, revealing their efficacy against a spectrum of bacteria and fungi. The structural features of these compounds, such as the presence of a β-methyl group or halogen substituents, significantly influence their antimicrobial potency. Generally, β-methyl-β-nitrostyrene analogues exhibit greater activity compared to their β-nitrostyrene counterparts.[5]

Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Nitrostyrenes

Compound/DerivativeMicroorganismMIC (mg/L)Reference
3,4-Methylenedioxy-β-nitrostyrene (MNS) Staphylococcus aureus128[6]
Enterococcus faecalis128[6]
Escherichia coli128[6]
Pseudomonas aeruginosa128[6]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (IVb) Staphylococcus aureus-[5]
Enterococcus faecalis-[5]
Enterococcus faecium-[5]
Unsubstituted β-nitrostyrene analogues Gram-negative bacteria64

Note: Specific MIC values for compound IVb were not provided in the source, but it was noted to be particularly active against the listed Gram-positive bacteria.

Anti-inflammatory Activity

Certain substituted nitrostyrenes have demonstrated potent anti-inflammatory effects. A key mechanism is the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.

3,4-Methylenedioxy-β-nitrostyrene (MNS) has been identified as an inhibitor of NLRP3 inflammasome activation.[7] It is believed to directly target the NLRP3 protein, thereby preventing the downstream inflammatory cascade. This activity highlights the potential of substituted nitrostyrenes in the treatment of inflammatory diseases.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted nitrostyrenes are intrinsically linked to their ability to modulate critical cellular signaling pathways.

Inhibition of TNFα-induced NF-κB Activation

Tumor Necrosis Factor-alpha (TNFα) is a pro-inflammatory cytokine that activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is implicated in inflammation and cancer. Some nitrostyrene derivatives have been shown to inhibit this pathway by acting as ligands for the Retinoid X Receptor alpha (RXRα). This interaction prevents the association of tRXRα with TRAF2, a key step in the activation of NF-κB.

G Inhibition of TNFα-induced NF-κB Pathway by Nitrostyrenes cluster_cytoplasm Cytoplasm cluster_NFkB cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates tRXRalpha tRXRα tRXRalpha->TRAF2 Interacts with RIP1->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Promotes Nitrostyrenes Substituted Nitrostyrenes Nitrostyrenes->tRXRalpha Binds to (Inhibits interaction with TRAF2) G Inhibition of NLRP3 Inflammasome Activation by MNS cluster_inflammasome Stimuli PAMPs/DAMPs NLRP3_active Active NLRP3 Stimuli->NLRP3_active Activation Signal Priming Priming Signal (e.g., LPS) NFkB_pathway NF-κB Pathway Priming->NFkB_pathway pro_IL1b pro-IL-1β pro-IL-18 NFkB_pathway->pro_IL1b Upregulates NLRP3_inactive Inactive NLRP3 NFkB_pathway->NLRP3_inactive Upregulates IL1b IL-1β / IL-18 (Inflammation) pro_IL1b->IL1b NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 Autocatalytic cleavage Inflammasome NLRP3 Inflammasome (Oligomerization) Casp1->pro_IL1b Cleaves MNS 3,4-Methylenedioxy- β-nitrostyrene (MNS) MNS->Inflammasome Inhibits Assembly G MTT Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with substituted nitrostyrenes (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Dissolve formazan crystals (add solubilizing agent) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC₅₀ H->I G Broth Microdilution for MIC Determination A Prepare serial dilutions of substituted nitrostyrene in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate (e.g., 37°C, 18-24h) C->D E Observe for visible growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Dichloro-1-(2-nitrovinyl)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Dichloro-1-(2-nitrovinyl)benzene, a compound that necessitates careful handling due to its inherent hazards.

Hazard Profile and Safety Overview

  • Toxicity: Likely to be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[3]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1][4]

Given these risks, strict adherence to safety protocols is essential.

Quantitative Data for Hazard Assessment

The following table summarizes key data for a closely related compound, 1,2-Dichloro-4-nitrobenzene, which informs the necessary precautions for handling and disposal.

ParameterValueSpeciesExposure
Acute toxicity, Oral (LD50)Harmful if swallowed.--
Skin corrosion/irritationMay cause an allergic skin reaction.--
Serious eye damage/eye irritationCauses serious eye irritation.--

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following protocol provides a general framework for safe disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is mandatory to wear appropriate PPE, including:

  • Chemical-resistant gloves: Inspect for any signs of degradation before use.

  • Protective clothing: A lab coat or chemical-resistant apron to prevent skin contact.

  • Eye protection: Safety glasses with side-shields or chemical goggles.

  • Respiratory protection: Use a certified respirator if working in an area with inadequate ventilation or if there is a risk of generating dust or aerosols.

2. Waste Segregation and Storage:

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container specifically for this compound waste. The container must be compatible with the chemical.[5]

  • No Mixing: Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.[6]

  • Proper Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".[5]

  • Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area, known as a Satellite Accumulation Area (SAA), must be under the control of laboratory personnel.[5][7]

3. Spill Management: In the event of a spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Clean-up: For solid spills, carefully sweep or scoop the material into the designated hazardous waste container, avoiding dust generation.[1] For liquid spills, use an inert absorbent material, and then place the absorbed material into the waste container.

  • Decontamination: Thoroughly clean the spill area after the material has been collected.

4. Final Disposal Procedure:

  • Professional Disposal: All waste containing this compound must be disposed of as hazardous waste. This requires engaging a licensed professional waste disposal company.[4]

  • Regulatory Compliance: The disposal process must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[8][9][10] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave".[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Protective clothing - Eye protection - Respirator (if needed) start->ppe waste_container Prepare Labeled, Sealed, and Compatible Hazardous Waste Container ppe->waste_container transfer Carefully Transfer Waste into Container waste_container->transfer spill Spill Occurs? transfer->spill spill_procedure Follow Spill Management Protocol: - Evacuate - Ventilate - Contain & Clean - Decontaminate spill->spill_procedure Yes storage Store Waste Container in Designated Satellite Accumulation Area (SAA) spill->storage No spill_procedure->transfer pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->pickup end End: Proper Disposal Completed pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dichloro-1-(2-nitrovinyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 2,4-Dichloro-1-(2-nitrovinyl)benzene, tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data for structurally related compounds, such as dichloronitrobenzenes and other nitrovinyl compounds, to establish a conservative and comprehensive safety framework in the absence of data for this specific molecule.

Hazard Identification and Assessment

This compound is considered hazardous. Based on data from similar compounds, it should be handled as a substance that is toxic, an irritant, and an environmental hazard.[1][2][3]

Key Hazards:

  • Acute Toxicity: Harmful or fatal if swallowed and harmful in contact with skin.[1][2] Aromatic nitro compounds can also pose inhalation risks.[3][4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2] May cause an allergic skin reaction.[1]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Carcinogenicity: Some related nitroalkenes and chloronitrobenzenes are suspected carcinogens.[3]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]

Hazard Classification Summary (Based on Related Compounds)

Hazard ClassCategoryHazard StatementCitations
Acute Oral ToxicityCategory 3 / 4Toxic or Harmful if swallowed.[1][2][5]
Acute Dermal ToxicityCategory 3 / 4Toxic or Harmful in contact with skin.[1][2][5]
Skin Irritation/CorrosionCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Skin SensitizationCategory 1May cause an allergic skin reaction.[1]
Aquatic Hazard (Acute & Chronic)Category 1 / 2Toxic to aquatic life with long lasting effects.[1][2]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure. All work should be conducted in a certified chemical fume hood.[3]

Recommended PPE for Handling this compound

Protection TypeSpecificationRationale and Citation
Eye & Face Chemical safety goggles and a face shield.Protects against splashes and dust. A full-face respirator also provides this protection.[2][6]
Hand Chemical-resistant gloves (e.g., Butyl rubber). Consider double-gloving.Butyl rubber is generally recommended for nitro compounds.[3] Always inspect gloves before use and replace immediately upon contamination.[3][7]
Body Full-length lab coat, closed at the front. For higher splash risk, use a chemical-resistant apron or coveralls.[3][8]Prevents skin contact.[1] Full-length pants and closed-toe shoes are mandatory.[3]
Respiratory Required: All handling must occur in a certified chemical fume hood.[3]Minimizes inhalation exposure to dusts or vapors.[3][4]
Contingency: For spills or ventilation failure, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[3]Provides protection if primary engineering controls fail.[3]

Operational Plan: Handling and Storage

Handling Protocol:

  • Preparation: Ensure a safety shower and eyewash station are accessible and tested.[3] Verify the chemical fume hood is functioning correctly.[3]

  • Manipulation: Conduct all transfers and manipulations of the compound within the fume hood to minimize exposure.[3][5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • Static Discharge: Take precautionary measures against static discharges, especially when handling powders.[1]

Storage Protocol:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

  • The storage area should be secure and accessible only to authorized personnel.[9]

Emergency Procedures: First Aid and Spill Management

First-Aid Measures

Exposure RouteImmediate Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1] If skin irritation or a rash occurs, get medical advice.[1]
Ingestion Rinse mouth with water.[1] Call a POISON CENTER or doctor immediately if you feel unwell.[1][2] Do NOT induce vomiting.[5]
Inhalation Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Seek medical attention.[1]

Spill Management Protocol:

  • Evacuate: Immediately clear the area of all non-essential personnel.[9]

  • Ventilate: Ensure adequate ventilation, but avoid procedures that would aerosolize dust.[2]

  • Protect: Don appropriate PPE, including respiratory protection if necessary.[2][9]

  • Contain: Prevent the spill from entering drains or waterways.[2][9]

  • Clean-Up:

    • For solid spills, avoid generating dust.[2] You may moisten the material slightly to prevent it from becoming airborne.[9]

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][4][9]

  • Decontaminate: Clean the spill area thoroughly once the material is collected.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Restrict Access spill->evacuate assess Assess Spill (Size, Location) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Spill is manageable emergency Call Emergency Response (e.g., 911) assess->emergency Large or unknown spill contain Contain Spill Prevent entry to drains ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package & Label Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Logical workflow for responding to a chemical spill.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Evaporation is not an acceptable disposal method.[10]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste (including contaminated PPE, absorbent materials, and empty containers) in a designated, leak-proof, and compatible container.[10][11]

    • Thoroughly empty and rinse original containers, collecting the rinsate as hazardous waste.[10]

  • Segregation:

    • Do NOT mix this waste with other chemical streams, particularly incompatible ones.[9][10] Keep halogenated waste separate from non-halogenated waste where possible.[10]

  • Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE" and list all chemical constituents and their approximate concentrations.[9][11]

  • Storage:

    • Keep the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[11] The container must be capped at all times except when adding waste.[11]

  • Final Disposal:

    • Arrange for pickup and disposal through a licensed professional waste disposal company.[2][9]

    • The recommended disposal method is high-temperature incineration with a suitable afterburner and scrubber.[2][9] This may involve dissolving the material in a combustible solvent.[2]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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2,4-Dichloro-1-(2-nitrovinyl)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.